Fmoc-PEG10-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H60N2O16 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H60N2O16/c45-39-9-10-40(46)44(39)60-41(47)11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-43-42(48)59-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,43,48) |
InChI Key |
XTKIFEOEHVOXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG10-NHS Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-PEG10-NHS ester is a high-purity, heterobifunctional crosslinker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique architecture enables the precise, sequential conjugation of two different molecules, offering enhanced solubility, reduced steric hindrance, and precise control over the linkage process.
Introduction
In the landscape of advanced drug development and proteomics, the ability to specifically and efficiently link biomolecules is paramount. This compound has emerged as a critical tool in this field, providing a versatile platform for the synthesis of complex bioconjugates. Its structure is meticulously designed for controlled, stepwise reactions. The NHS ester facilitates covalent bond formation with primary amines on proteins, peptides, or other molecules.[] The Fmoc protecting group offers a stable shield for a terminal amine, which can be selectively removed under mild basic conditions to allow for a subsequent conjugation step.[2] The intervening PEG10 spacer is not merely a linker; its hydrophilicity improves the solubility of the resulting conjugate in aqueous media, a crucial factor for biological applications.[] Furthermore, the length of the PEG chain provides spatial separation between the conjugated molecules, minimizing potential steric interference.
Physicochemical and Quantitative Data
The successful application of this compound relies on a clear understanding of its physical and chemical characteristics. The following table summarizes key quantitative data for this reagent.
| Property | Value |
| Molecular Weight | ~848.9 g/mol |
| Purity | Typically ≥95% (as determined by NMR and LC-MS) |
| Spacer Arm Length | Approximately 52.5 Å (Angstroms)[3] |
| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). It also exhibits solubility in water and aqueous buffers.[2] |
| Appearance | White to off-white solid or viscous oil |
| Storage Conditions | Recommended storage at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. |
Mechanism of Action
The utility of this compound is rooted in the distinct reactivity of its two terminal functional groups.
-
NHS Ester Reaction: The N-hydroxysuccinimide ester is highly reactive towards nucleophiles, particularly the primary amines found on the N-terminus of proteins and the side chains of lysine residues. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a pH range of 7.2 to 8.5.
-
Fmoc Group Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It remains stable under the conditions required for the NHS ester reaction but can be readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF. This deprotection exposes a primary amine, which is then available for a subsequent conjugation reaction, such as the formation of another amide bond.
This dual reactivity allows for a controlled, sequential conjugation strategy, which is particularly valuable in the synthesis of PROTACs, where a linker must connect a target protein ligand and an E3 ligase ligand.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
General Protocol for Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., Phosphate Buffered Saline, PBS, at pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately prior to use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions; do not prepare aqueous stock solutions for long-term storage.
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to minimize the risk of protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction: To terminate the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Fmoc Deprotection (Optional): If the exposed amine is required for a subsequent reaction, the Fmoc group can be removed by treating the conjugate with a solution of 20% piperidine in DMF for 30 minutes at room temperature. The deprotected conjugate should then be purified to remove piperidine and cleaved Fmoc adducts.
Synthesis of a PROTAC using this compound
This protocol outlines a representative workflow for the synthesis of a PROTAC, where this compound links a target protein ligand (Ligand A, containing a primary amine) and an E3 ligase ligand (Ligand B, containing a carboxylic acid).
Materials:
-
Ligand A (with a primary amine)
-
Ligand B (with a carboxylic acid)
-
This compound
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HPLC for purification
Procedure:
-
Step 1: Conjugation of this compound to Ligand A
-
Dissolve Ligand A in anhydrous DMF.
-
Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Fmoc-PEG10-Ligand A) by HPLC.
-
-
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-PEG10-Ligand A in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and purify the resulting amine (H2N-PEG10-Ligand A) by HPLC.
-
-
Step 3: Conjugation to Ligand B
-
In a separate flask, dissolve Ligand B (with a carboxylic acid) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of H2N-PEG10-Ligand A (1.0 equivalent) in anhydrous DMF to the activated Ligand B solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC (Ligand B-PEG10-Ligand A) by HPLC.
-
Visualizations
Reaction Scheme of this compound with a Primary Amine
Workflow for PROTAC Synthesis
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining an amine-reactive NHS ester, a selectively removable Fmoc protecting group, and a beneficial PEG spacer, makes it an ideal choice for the synthesis of complex bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of experimental contexts, from protein labeling to the construction of targeted protein degraders. As the field of chemical biology continues to advance, the utility of such precisely engineered linkers will undoubtedly continue to grow.
References
An In-depth Technical Guide to the Core Mechanism of Action of Fmoc-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of Fmoc-PEG10-NHS ester. This heterobifunctional linker is a cornerstone in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Components
This compound is comprised of three key functional moieties, each playing a distinct and crucial role in its utility:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. Its primary function is to keep the amine unreactive until its removal is desired, allowing for sequential and site-specific conjugations.
-
PEG10 (Polyethylene Glycol) Linker: A hydrophilic spacer consisting of ten ethylene glycol units. The PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated molecules.
-
NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group. It facilitates the covalent attachment of the linker to primary amines on target molecules, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond.
Mechanism of Action: A Two-Fold Process
The utility of this compound lies in its two-stage reactivity: the reaction of the NHS ester with a primary amine and the subsequent deprotection of the Fmoc group to liberate a new primary amine for further functionalization.
Amine Acylation via the NHS Ester
The primary reaction involves the nucleophilic acyl substitution of a primary amine with the NHS ester. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
This reaction is highly dependent on the pH of the reaction medium. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS. The rate of hydrolysis increases with pH.
Data Presentation: Stability of NHS Esters
| PEG-NHS Ester Type | Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Succinimidyl Succinamide (SSA) | 3.2 |
Data adapted from a comparison of various PEG reagents. The aminolysis rates generally parallel these hydrolysis rates.
Fmoc Deprotection
The Fmoc group is a robust protecting group that is stable under acidic conditions but can be readily cleaved under mild basic conditions.[2][3] This orthogonality is a key advantage in complex multi-step syntheses.
The deprotection mechanism is a base-catalyzed elimination reaction (E1cB). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This generates a carbanion, which is stabilized by the aromatic system. The carbanion then undergoes elimination, leading to the formation of dibenzofulvene and the release of the free amine from the carbamate. The dibenzofulvene byproduct is typically scavenged by the amine base used for deprotection.
This deprotection is a very rapid reaction, with the half-life of the Fmoc group in a 20% piperidine in DMF solution being approximately 6 seconds.[4]
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Mechanism of NHS ester reaction with a primary amine.
References
The Strategic Role of the Fmoc Protecting Group in Advanced PEGylation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology for enhancing the therapeutic properties of peptides and proteins. This process can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility, and shield it from proteolytic degradation and immunogenic responses.[1][2][3][4] The precision and efficiency of PEGylation are paramount, and it is here that the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a critical and enabling role. This technical guide delves into the core functionalities of the Fmoc group in PEGylation, providing detailed methodologies and workflows for its application.
The Core Utility of Fmoc in Bioconjugation
The Fmoc group is a base-labile amine protecting group that has become indispensable in modern solid-phase peptide synthesis (SPPS).[5] Its utility extends seamlessly into the realm of PEGylation, particularly for the site-specific modification of biomolecules. The primary advantages of employing Fmoc chemistry in this context are rooted in its unique chemical properties:
-
Mild Deprotection Conditions: The standout feature of the Fmoc group is its stability under acidic conditions and its swift removal by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This gentle deprotection is crucial for preserving the integrity of the target peptide, especially those containing acid-sensitive side chains or modifications.
-
Orthogonality: In the context of peptide synthesis and modification, orthogonality is the ability to deprotect one type of protecting group without affecting others. The base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups (e.g., Boc, tBu, Trt) commonly used for amino acid side chains. This allows for the selective deprotection of the N-terminal amine for PEGylation while the side chains remain protected, ensuring precise, site-directed modification.
-
UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses strong UV absorbance. This property can be exploited for real-time monitoring of the deprotection reaction. The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine, and the concentration of this adduct can be quantified spectrophotometrically to ensure the reaction has gone to completion.
Fmoc-Based Methodologies for Site-Specific PEGylation
The integration of Fmoc chemistry into PEGylation protocols primarily occurs during SPPS. This allows for the precise incorporation of PEG chains at specific locations on a peptide, such as the N-terminus or the side chain of an amino acid like lysine or a specially incorporated amino acid.
N-Terminal PEGylation
The most straightforward application of Fmoc strategy in PEGylation is the modification of the N-terminal α-amino group of a peptide. After the full peptide sequence is assembled on a solid support using Fmoc-SPPS, the final Fmoc group is removed from the N-terminus, exposing a free amine. This amine is then available to react with an activated PEG reagent.
Side-Chain PEGylation
For side-chain specific PEGylation, an amino acid with an orthogonal protecting group on its side chain is incorporated into the peptide sequence. For instance, Fmoc-Lys(Alloc)-OH or Fmoc-Asp(O-Allyl)-OH can be used. After the peptide is fully assembled, the Alloc or Allyl group can be selectively removed using a palladium catalyst, exposing a free amine or carboxylic acid on the side chain for PEGylation, while the N-terminal Fmoc group and other side-chain protecting groups remain intact. Alternatively, a pre-PEGylated amino acid, such as Fmoc-Asn(PEG)-OH, can be directly incorporated into the peptide sequence during synthesis.
Quantitative Data and Experimental Protocols
The efficiency of Fmoc-based reactions is critical for the successful synthesis of homogeneously PEGylated products. The following tables and protocols provide a summary of common conditions and representative methodologies.
Table 1: Common Fmoc Deprotection Conditions in SPPS
| Reagent Composition | Solvent | Typical Reaction Time | Reference |
| 20% Piperidine | DMF | 10-20 minutes | |
| 30% Piperidine | DMF | 10 minutes | |
| 55% Piperidine | DMF | 20 minutes | |
| 20% Piperidine | NMP | ~18 minutes | |
| 25% Dipropylamine (DPA) | DMF | Not specified |
Note: Reaction times can vary based on the peptide sequence, resin, and temperature.
Experimental Protocols
Protocol 1: N-Terminal Fmoc Deprotection on Solid Support
-
Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in DMF (5-10 mL) for 1 hour in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin. Agitate the mixture at room temperature for 20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test or a chloranil test on a small sample of the resin to confirm the presence of a free primary amine. A positive test (e.g., blue color for the Kaiser test) indicates successful Fmoc removal.
Protocol 2: N-Terminal PEGylation with Fmoc-NH-PEG-NHS Ester
This protocol assumes the peptide has been synthesized on a solid support and the N-terminal Fmoc group has been removed according to Protocol 1.
-
Reagent Preparation: Dissolve Fmoc-NH-PEG-NHS ester (0.3 mmol, 3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) in DMF (5 mL).
-
Coupling Reaction: Add the PEGylation reagent solution to the swelled, deprotected peptide-resin (0.1 mmol). Agitate the mixture at room temperature for 2-4 hours, or until the coupling is complete.
-
Monitoring: Monitor the reaction progress using a ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellow) indicates the consumption of the free N-terminal amines and the completion of the coupling reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by dichloromethane (DCM) (3 x 10 mL) to remove excess reagents.
-
Final Deprotection and Cleavage: The Fmoc group on the PEG moiety can be removed using the standard piperidine/DMF solution if a free amine is desired at the terminus of the PEG chain. Subsequently, the PEGylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a suitable cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5).
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and workflows involved in Fmoc-based PEGylation.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Workflow for N-terminal PEGylation using Fmoc-SPPS.
Caption: Core principles of Fmoc-based PEGylation.
Conclusion
The Fmoc protecting group is more than just a tool for peptide synthesis; it is a strategic enabler for the creation of precisely engineered, site-specifically PEGylated biotherapeutics. Its properties of mild, orthogonal deprotection are perfectly suited for the delicate nature of peptides and proteins, allowing for the construction of complex molecules with a high degree of purity and homogeneity. For researchers and professionals in drug development, a thorough understanding of Fmoc chemistry is fundamental to harnessing the full potential of PEGylation to create next-generation therapeutics with optimized safety and efficacy profiles.
References
- 1. peptide.com [peptide.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Function of NHS Esters
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have solidified their role as a cornerstone in the field of bioconjugation, enabling the precise and stable covalent modification of biomolecules. Their enduring popularity stems from a combination of reliable reactivity, operational simplicity, and the stability of the resulting conjugates. This technical guide provides a comprehensive exploration of the core function of NHS esters in bioconjugation, offering a deep dive into the underlying chemistry, quantitative performance metrics, and detailed experimental protocols to empower researchers in their scientific endeavors, from basic research to advanced drug development.
The Core Function: Amine-Reactive Chemistry for Stable Amide Bond Formation
The primary function of an NHS ester is to serve as an amine-reactive chemical moiety that facilitates the formation of a highly stable amide bond between a molecule of interest and a primary amine on a biomolecule.[1][] This reaction is the foundation of a vast array of bioconjugation applications, including the labeling of antibodies with fluorescent dyes for immunoassays, the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy, and the immobilization of proteins onto surfaces for biosensor development.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine group (-NH₂), typically found at the N-terminus of a protein or on the side chain of a lysine residue, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[]
digraph "NHS_Ester_Reaction_Mechanism" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [arrowhead=vee, color="#34A853", penwidth=2];
// Reactants
reactant1 [label="R-C(=O)O-NHS", shape=plaintext];
reactant2 [label="R'-NH₂", shape=plaintext];
// Intermediate
intermediate [label=<
R-C(-O⁻)-O-NHS
|
⁺NH₂(R')
, shape=plaintext];
// Products
product1 [label="R-C(=O)NH-R'", shape=plaintext];
product2 [label="NHS", shape=plaintext];
// Nodes for labels
label_reactants [label="NHS Ester + Primary Amine", shape=plaintext, fontcolor="#5F6368"];
label_intermediate [label="Tetrahedral Intermediate", shape=plaintext, fontcolor="#5F6368"];
label_products [label="Amide Bond + NHS", shape=plaintext, fontcolor="#5F6368"];
// Positioning and Edges
{rank=same; reactant1; reactant2; label_reactants;}
{rank=same; intermediate; label_intermediate;}
{rank=same; product1; product2; label_products;}
reactant1 -> intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"];
reactant2 -> intermediate [style=invis];
intermediate -> product1 [label="Collapse & Amide\nBond Formation", fontcolor="#EA4335", color="#EA4335"];
intermediate -> product2 [style=invis];
// Invisible edges for alignment
label_reactants -> label_intermediate [style=invis];
label_intermediate -> label_products [style=invis];
}
General Experimental Workflow for Protein Labeling.
```dot
digraph "Competing_Reactions" {
graph [rankdir="LR", bgcolor="#F1F3F4", max_width="760px"];
node [shape=box, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [arrowhead=vee, penwidth=2];
// Nodes
NHS_Ester [label="NHS Ester\n(Reactive)", fillcolor="#FBBC05"];
Amine [label="Primary Amine\n(Biomolecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Water [label="Water\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Conjugate [label="Stable Amide Bond\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrolyzed_Ester [label="Inactive Carboxylic Acid\n(Side Product)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
NHS_Ester -> Conjugate [label="Aminolysis (pH 7.2-8.5)", color="#34A853"];
Amine -> Conjugate [style=invis];
NHS_Ester -> Hydrolyzed_Ester [label="Hydrolysis (increases with pH)", color="#EA4335"];
Water -> Hydrolyzed_Ester [style=invis];
}
References
The Swiss Army Knife of Proteomics: A Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have emerged as indispensable tools in the field of proteomics, offering a versatile scaffold to conjugate, modify, and analyze proteins with enhanced precision and efficacy. Their inherent properties—biocompatibility, hydrophilicity, and tunable length—address many of the challenges associated with protein stability, solubility, and immunogenicity. This technical guide provides an in-depth exploration of the core applications of PEG linkers in proteomics, from enabling novel drug delivery systems to facilitating advanced structural and functional analyses. We delve into the fundamental chemistries of PEGylation, present quantitative data on its impact, and provide detailed experimental protocols for key applications. Furthermore, this guide offers visual representations of experimental workflows and the logical relationships in PEG linker applications to aid in comprehension and implementation.
Introduction: The Versatility of PEG Linkers in Proteomics
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer that can be chemically attached to proteins and peptides, a process known as PEGylation.[1] This modification has profound implications for the therapeutic and diagnostic applications of proteins. The covalent attachment of PEG chains can significantly improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] Key benefits of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic proteins and peptides, making them more amenable to formulation and administration.[1][4]
-
Increased Stability: PEG chains can shield proteins from enzymatic degradation and proteolysis, thereby extending their biological half-life.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance rate, leading to longer circulation times in the body.
-
Reduced Immunogenicity: PEG can mask antigenic sites on a protein's surface, minimizing the risk of an immune response.
PEG linkers are not merely passive additions; they are sophisticated chemical tools that can be engineered with specific functionalities. They can be linear or branched, of varying lengths, and equipped with a diverse array of reactive groups to target specific amino acid residues on a protein. This versatility allows for precise control over the bioconjugation process and the properties of the final PEG-protein conjugate.
Core Applications of PEG Linkers in Proteomics
The applications of PEG linkers in proteomics are broad and continually expanding. They are integral to the development of next-generation therapeutics, advanced diagnostic assays, and sophisticated tools for fundamental protein research.
Enhancing Therapeutic Protein Efficacy
A primary application of PEG linkers is in the development of long-acting protein and peptide drugs. By extending the circulation half-life, PEGylation reduces the required dosing frequency, which can improve patient compliance and quality of life. Notable examples of PEGylated therapeutics include Neulasta® (pegfilgrastim) and Pegasys® (peginterferon alfa-2a).
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, PEG linkers play a crucial role in the design of Antibody-Drug Conjugates (ADCs). They serve as a flexible and stable bridge between a monoclonal antibody and a potent cytotoxic drug. The use of PEG linkers in ADCs can improve their solubility, stability, and pharmacokinetic profile. For instance, Polivy® (polatuzumab vedotin) utilizes a PEG linker to connect the antibody to the cytotoxic agent.
Protein Cross-Linking for Structural and Functional Studies
Bifunctional PEG linkers, which possess reactive groups at both ends, are valuable reagents for cross-linking studies in proteomics. These linkers can be used to probe protein-protein interactions, study protein dynamics, and stabilize protein complexes for structural analysis. The flexible and hydrophilic nature of the PEG spacer allows for the capture of dynamic protein conformations that might be missed with more rigid cross-linkers.
Mass Spectrometry-Based Proteomics
In mass spectrometry (MS), PEG linkers, particularly cleavable variants, have become instrumental in identifying and quantifying proteins and their post-translational modifications (PTMs). Cleavable PEG linkers allow for the enrichment of modified peptides and subsequent removal of the bulky PEG chain before MS analysis, simplifying the resulting spectra and improving the identification of PEGylation sites. This approach has been shown to enhance the characterization of PEGylated proteins, enabling the identification of previously unknown modification sites.
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to optimize the design of protein conjugates for specific applications. The length and structure of the PEG linker are key determinants of its impact on the properties of the modified protein.
| Property | Effect of Increasing PEG Chain Length | Quantitative Impact (Example) | Reference |
| Hydrodynamic Radius | Increases | A 20 kDa linear PEG can increase the apparent molecular weight of a protein by 5-10 fold in size-exclusion chromatography. | |
| Circulation Half-Life | Increases | PEGylation of interferon α-2b with a 12 kDa PEG (PEG-Intron) increased its half-life from ~5 hours to ~40 hours. | |
| Enzymatic Stability | Increases | PEGylation can protect proteins from proteolytic cleavage, with longer chains offering greater protection. | |
| Immunogenicity | Decreases | The masking of epitopes by PEG can significantly reduce the antibody response to a therapeutic protein. | |
| Biological Activity | Can decrease due to steric hindrance | The biological activity of some proteins may be reduced upon PEGylation, necessitating a balance between improved pharmacokinetics and retained function. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.
Protocol for N-terminal PEGylation of a Protein using PEG-Aldehyde
This protocol describes the site-specific PEGylation of the N-terminal α-amine group of a protein through reductive alkylation.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 100 mM MES, pH 6.0)
-
mPEG-Propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Dialysis tubing or centrifugal filter units for purification
-
SDS-PAGE analysis equipment
-
Mass spectrometer for characterization
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in the reaction buffer. The buffer should be free of primary amines.
-
PEGylation Reaction:
-
Add a 5 to 10-fold molar excess of mPEG-Propionaldehyde to the protein solution.
-
Gently mix the solution and incubate at room temperature for 30 minutes.
-
Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 1 hour at room temperature.
-
Purification:
-
Remove unreacted PEG and other small molecules by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units with an appropriate molecular weight cutoff.
-
Further purification to separate mono-PEGylated from di- and multi-PEGylated species can be achieved using ion-exchange or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the extent of PEGylation by SDS-PAGE analysis. PEGylated proteins will show a significant increase in apparent molecular weight.
-
Determine the precise mass and confirm the site of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol for Cross-Linking Proteins using a Homobifunctional NHS-Ester PEG Linker
This protocol outlines the use of a bis-succinimidyl ester-activated PEG for cross-linking primary amines in proteins.
Materials:
-
Protein or protein complex of interest (in a suitable amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
BS(PEG)n (e.g., BS(PEG)5) crosslinker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis equipment
-
Mass spectrometer for cross-link identification
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a concentration of 0.5-2 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of the BS(PEG)n crosslinker in a dry, aprotic solvent (e.g., DMSO).
-
-
Cross-Linking Reaction:
-
Add the crosslinker to the protein solution at a final concentration typically ranging from 25 to 2000 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands indicates successful cross-linking.
-
For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of cross-linked peptides and analysis by LC-MS/MS.
-
Visualizing PEG Linker Applications
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Caption: General workflow for protein PEGylation.
Caption: Workflow for cross-linking mass spectrometry using PEG linkers.
Caption: Concept of using cleavable PEG linkers for analyte enrichment and MS analysis.
Conclusion
PEG linkers have fundamentally transformed the landscape of proteomics. Their ability to enhance the properties of proteins has led to the development of more effective therapeutics and has opened up new avenues for protein research. The continued innovation in PEG linker chemistry, including the development of novel cleavable and multi-functional linkers, promises to further expand their utility. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of PEG linkers is essential for harnessing their full potential in advancing proteomics and biopharmaceutical development.
References
An In-depth Technical Guide to Fmoc-PEG10-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG10-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the precise modification of biomolecules.[1] This guide offers a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with the use of this compound.
The Fmoc protecting group offers a stable yet readily cleavable handle, allowing for sequential and site-specific conjugation strategies.[2] The PEG10 spacer enhances the solubility and bioavailability of the modified molecule while minimizing steric hindrance.[1] The NHS ester enables efficient and specific covalent bond formation with primary amines on proteins, peptides, and other biomolecules under physiological conditions.[] This combination of features makes this compound a valuable reagent for applications ranging from peptide synthesis and protein modification to the development of sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).[4]
Core Concepts
Chemical Structure and Properties
This compound is characterized by its three key functional components:
-
Fmoc Group: A base-labile protecting group for the terminal amine. Its removal is typically achieved using a mild base, such as piperidine in dimethylformamide (DMF), which does not affect the integrity of most biomolecules.
-
PEG10 Spacer: A hydrophilic chain of ten ethylene glycol units. This spacer imparts increased water solubility to the molecule and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.
-
NHS Ester: An amine-reactive functional group. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.
A summary of the key properties of Fmoc-PEG-NHS esters is presented in the table below.
| Property | Value | References |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | |
| Reactivity | NHS ester reacts with primary amines at pH 7.2-9.0. | |
| Fmoc Deprotection | Cleaved by weak bases like 20% piperidine in DMF. |
Mechanism of Action
The utility of this compound lies in its two primary reactions: NHS ester-mediated conjugation and Fmoc group deprotection.
1. NHS Ester Conjugation: The NHS ester reacts with primary amines via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) to ensure a sufficient concentration of the deprotonated amine.
2. Fmoc Deprotection: The Fmoc group is removed by treatment with a mild base, most commonly a 20% solution of piperidine in DMF. The base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of the free amine and dibenzofulvene. The dibenzofulvene is subsequently scavenged by piperidine.
Data Presentation
Hydrolysis Half-life of NHS Esters in Aqueous Buffers
The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to aminolysis. The following table summarizes the approximate half-life of NHS esters at different pH values. While this data is for general NHS esters, it provides a useful guideline for reactions with this compound.
| pH | Temperature (°C) | Approximate Half-life | References |
| 7.0 | 25 | 4-5 hours | |
| 8.0 | 25 | 1 hour | |
| 8.6 | 25 | 10 minutes | |
| 9.0 | 25 | < 10 minutes |
Reaction Kinetics of NHS Ester Conjugation
The rate of conjugation of NHS esters with primary amines is also pH-dependent. The table below illustrates the effect of pH on the half-time of amide formation in a model system.
| pH | Half-time of Amide Formation (minutes) | References |
| 8.0 | 80 | |
| 8.5 | 20 | |
| 9.0 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines a general method for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: The degree of PEGylation can be quantified using techniques such as SDS-PAGE, mass spectrometry, or NMR.
Protocol 2: Fmoc Deprotection of a PEGylated Molecule
This protocol describes the removal of the Fmoc protecting group to yield a free amine.
Materials:
-
Fmoc-PEGylated molecule
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the Fmoc-PEGylated molecule in a minimal amount of DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 30 minutes.
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether to the reaction mixture.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the supernatant.
-
Washing: Wash the pellet with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Drying: Dry the deprotected product under vacuum.
Mandatory Visualization
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein conjugation with this compound.
Logical Relationship of this compound Components
Caption: Functional components of this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a valuable building block for the synthesis of PROTACs. The PEG linker plays a crucial role in bridging the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
Abstract
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, enabling the precise connection of two distinct molecular entities.[1] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional PEG linkers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules for advanced therapeutic design, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This document details the fundamental properties of these linkers, presents quantitative data to guide selection, and offers detailed experimental protocols for their successful implementation.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol with two different reactive functional groups at their termini.[1][] This dual-reactivity allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1] The incorporation of a PEG spacer between the two functional ends confers several advantageous properties to the resulting bioconjugate.
Key Advantages of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs in aqueous environments, reducing the risk of aggregation.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can lead to a longer circulation half-life by reducing renal clearance.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, decreasing its immunogenicity and antigenicity.
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible.
-
Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.
Heterobifunctional PEG linkers are integral to the design of sophisticated drug delivery systems. In Antibody-Drug Conjugates (ADCs), they connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. In Proteolysis-Targeting Chimeras (PROTACs), the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of disease-causing proteins.
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Data adapted from a study comparing ADCs with different PEG lengths, demonstrating that longer PEG chains can lead to improved exposure.
Table 2: Common Heterobifunctional PEG Linker Chemistries and Their Reactive Partners
| Functional Group 1 | Reactive Toward | Functional Group 2 | Reactive Toward | Resulting Linkage |
| NHS Ester | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Amide, Thioether |
| Aldehyde | N-terminal α-amino groups | Thiol | Thiols (-SH) | Secondary Amine, Disulfide |
| Azide (N3) | Alkynes (Click Chemistry) | NHS Ester | Primary Amines (-NH2) | Triazole, Amide |
| DBCO (Dibenzocyclooctyne) | Azides (Copper-Free Click Chemistry) | NHS Ester | Primary Amines (-NH2) | Triazole, Amide |
| Carboxyl (-COOH) | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Amide, Thioether |
Table 3: Physicochemical Properties of PEG Polymers
| Property | Description | Impact on Bioconjugate |
| Molecular Weight (MW) | The average mass of the PEG polymer chains. Can range from a few hundred to tens of thousands of Daltons. | Influences hydrodynamic radius, circulation half-life, and tissue penetration. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer. | A lower PDI leads to a more homogeneous product with predictable behavior. |
| Chain Length | The number of ethylene glycol repeating units. | Affects the distance between conjugated molecules, flexibility, and solubility. |
Experimental Protocols
The following section provides detailed methodologies for common experiments involving heterobifunctional PEG linkers.
General Considerations for PEGylation Reactions
Optimizing a PEGylation procedure involves considering several key parameters. These include:
-
Protein Concentration: The concentration of the protein to be modified.
-
PEG-to-Protein Ratio: The molar ratio of the PEG linker to the protein.
-
Temperature: The reaction temperature can influence the rate and specificity of the conjugation.
-
pH: The pH of the reaction buffer is critical for the reactivity of specific functional groups. For example, NHS esters react efficiently with primary amines at a pH of 7.5-8.5.
-
Reaction Time: The duration of the incubation period.
-
Exclusion of Oxygen: For thiol-specific reactions, excluding oxygen can prevent the formation of disulfide-linked protein dimers.
Protocol for Conjugation of an Antibody to a Thiol-Containing Drug using an NHS-PEG-Maleimide Linker
This protocol outlines a two-step process for creating an ADC.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or size-exclusion chromatography (SEC) system
-
Reaction buffers (e.g., PBS pH 7.5-8.5 for NHS ester reaction, Conjugation Buffer such as PBS with EDTA at pH 6.5-7.5 for maleimide reaction)
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or cysteine)
Procedure:
Step 1: Reaction of Antibody with NHS-PEG-Maleimide
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.
-
Adjust the pH of the antibody solution to 7.5-8.5.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove the excess, unreacted linker using a desalting column or SEC equilibrated with Conjugation Buffer.
Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug
-
Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution. A slight molar excess of the drug is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.
-
Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.
Protocol for Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol describes the conjugation of an azide-containing molecule to a protein with available primary amines.
Materials:
-
Protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester linker
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting column or SEC system
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
Add the linker solution to the protein solution at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Conjugation with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality and consistency of the final product.
-
Size-Exclusion Chromatography (SEC-HPLC): Used to assess purity and detect the presence of aggregates or fragments.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC/MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight after PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to determine the drug-to-antibody ratio (DAR) of ADCs.
Visualizations
The following diagrams illustrate key concepts related to heterobifunctional PEG linkers.
Caption: General structure of a heterobifunctional PEG linker.
Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique properties, including the ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity, make them essential components in the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of the available linker chemistries, combined with careful optimization of reaction conditions and robust analytical characterization, is paramount for the successful design and implementation of these complex bioconjugates. The information and protocols provided in this guide serve as a valuable resource for researchers and developers working to harness the full potential of heterobifunctional PEG linkers.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Fmoc-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG10-NHS ester is a heterobifunctional crosslinker used for the covalent modification of proteins and other biomolecules. This reagent features three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides).[1]
-
Polyethylene glycol (PEG) spacer (10 units): A hydrophilic chain that enhances the solubility of the labeled molecule in aqueous solutions and can reduce aggregation.[2][3] The PEG linker also provides spatial separation between the conjugated molecules.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group for an amine, which allows for subsequent conjugation reactions after deprotection.
The unique structure of this compound makes it a versatile tool in bioconjugation, particularly in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[2][4]
Chemical Principle of NHS Ester Conjugation
The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5 to ensure the amino group is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.
Data Presentation: Quantitative Parameters for Protein Labeling
The degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein, is influenced by several factors, including the molar ratio of the NHS ester to the protein, protein concentration, and reaction conditions. The following table provides representative data on how the molar excess of a PEG-NHS ester can influence the degree of labeling for a typical IgG antibody.
| Molar Excess of PEG-NHS Ester to Protein | Protein Concentration (mg/mL) | Typical Degree of Labeling (DOL) |
| 5-fold | 1-10 | 1 - 3 |
| 10-fold | 1-10 | 2 - 5 |
| 20-fold | 1-10 | 4 - 6 |
| 50-fold | 1-10 | > 6 (potential for precipitation) |
Note: The values presented are typical and may require optimization for specific proteins and applications. It is recommended to perform small-scale labeling experiments to determine the optimal molar ratio for a desired DOL.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 5- to 20-fold molar excess of the reagent to the protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
-
-
Storage:
-
Store the labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the steps for synthesizing a PROTAC molecule, where this compound serves as a linker.
Materials:
-
This compound
-
E3 ligase ligand with a primary or secondary amine
-
Target protein ligand with a carboxylic acid
-
Amine-free aprotic solvent (e.g., DMF, DMSO)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Conjugation of E3 Ligase Ligand to the Linker:
-
Dissolve the E3 ligase ligand and a slight molar excess of this compound in an anhydrous aprotic solvent.
-
Add a tertiary base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the Fmoc-PEG-E3 ligase ligand conjugate.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in a 20% piperidine solution in DMF.
-
Stir at room temperature for approximately 30 minutes to remove the Fmoc group, exposing a primary amine.
-
Remove the piperidine and byproducts by evaporation under vacuum.
-
-
Conjugation of Target Protein Ligand:
-
In a separate flask, activate the carboxylic acid group of the target protein ligand using peptide coupling reagents (e.g., HATU, HOBt) and a tertiary base in an anhydrous aprotic solvent.
-
Add the deprotected PEG-E3 ligase ligand to the activated target protein ligand solution.
-
Stir the reaction at room temperature until the formation of the final PROTAC molecule is complete, as monitored by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for protein labeling with this compound.
PROTAC Synthesis Workflow
Caption: Synthetic workflow for a PROTAC using an this compound linker.
PROTAC Mechanism of Action
Caption: PROTAC-mediated targeted protein degradation pathway.
References
Application Notes and Protocols for Fmoc-PEG10-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. PEGylation can enhance solubility, increase circulating half-life, and reduce immunogenicity.[1] Fmoc-PEG10-NHS ester is a heterobifunctional linker designed for the site-specific incorporation of a discrete-length PEG spacer into synthetic peptides during solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the efficient use of this compound for the N-terminal PEGylation of peptides on a solid support.
This compound:
-
Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester.[]
-
Functionality: The NHS ester reacts with the free N-terminal amine of the peptide chain on the resin, while the Fmoc group allows for further modifications if desired, after its removal under basic conditions.
-
Spacer Arm: The 10-unit PEG chain provides a hydrophilic spacer, which can improve the solubility of the final peptide conjugate.
Data Presentation
The efficiency of on-resin PEGylation is highly dependent on the chosen coupling strategy. While direct coupling of NHS-activated PEG reagents is possible, studies have shown that in-situ activation of carboxylated PEG derivatives can lead to significantly higher yields.
| Coupling Strategy | Reagents | Molar Excess (PEG Reagent) | Reaction Time | Reported Efficiency | Reference |
| Direct NHS Ester Coupling | Fmoc-PEG-NHS ester, DIPEA | Not specified | Not specified | ~10% | [3] |
| In-situ Activation | Fmoc-PEG-COOH, PyBOP, DIPEA | 12 equivalents | 48 hours | Near 100% | [3] |
| Protein PEGylation (in solution) | MeO-PEG-NHS ester | 5- to 20-fold | Not specified | Not specified | [4] |
Note: The data for direct NHS ester coupling and in-situ activation were for a dPEG4 oligomer, but the principles are applicable to this compound. The protein PEGylation data is provided as a general reference for molar excess considerations.
Experimental Protocols
Protocol 1: N-Terminal PEGylation of Resin-Bound Peptide using this compound
This protocol describes the direct coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (for optional Fmoc removal)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF.
-
Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
-
Coupling Reaction:
-
Dissolve this compound (5-10 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (10-20 equivalents) to the dissolved this compound.
-
Add the this compound/DIPEA solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored for completion using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel and wash the PEGylated peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.
-
-
Optional: Fmoc Deprotection of the PEG Linker:
-
If further modification on the PEG linker's amine is required, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the PEGylated peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (see Protocol 2).
-
Protocol 2: Cleavage and Deprotection of the PEGylated Peptide
The choice of cleavage cocktail depends on the amino acid composition of the peptide and the type of resin used. A common and generally effective cocktail is Reagent K.
Materials:
-
PEGylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Reagent K Composition:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
Procedure:
-
Resin Preparation:
-
Place the dry PEGylated peptide-resin in a suitable reaction vessel.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
-
Visualizations
Workflow for On-Resin N-Terminal PEGylation
Caption: Workflow for N-terminal PEGylation in SPPS.
Logical Relationship of Reagents in Coupling and Cleavage
Caption: Reagents for PEGylation and Cleavage Steps.
References
Optimizing Fmoc Deprotection for PEGylated Peptides: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) chains to therapeutic peptides is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase solubility, extend circulating half-life, and reduce immunogenicity. The solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of peptide production. However, the presence of a bulky PEG chain can introduce challenges during the synthesis, particularly in the critical Fmoc deprotection step. Incomplete deprotection can lead to deletion sequences and challenging purifications, ultimately impacting the yield and purity of the final PEGylated peptide.
This application note provides a detailed overview of the key considerations and optimized protocols for the efficient Fmoc deprotection of PEGylated peptides. We will explore standard and alternative deprotection reagents, address common side reactions, and offer protocols for monitoring deprotection efficiency.
Challenges in Fmoc Deprotection of PEGylated Peptides
The primary challenges in the Fmoc deprotection of PEGylated peptides stem from potential steric hindrance and aggregation. The flexible PEG chain can fold back onto the peptide, sterically shielding the N-terminal Fmoc group and hindering the access of the deprotection reagent.[1][2][3] This effect is influenced by the length and density of the PEG chain.
Furthermore, the underlying peptide sequence itself may be prone to aggregation, a common issue in SPPS that can be exacerbated by the presence of a PEG moiety.[4][5] Aggregation can lead to incomplete deprotection and coupling reactions, resulting in a heterogeneous mixture of products.
Fmoc Deprotection Reagents and Conditions
Standard Conditions: Piperidine
The most common method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). For routine peptide synthesis, a two-step deprotection is often employed to ensure complete removal of the Fmoc group.
While 20% piperidine in DMF is the standard, the optimal concentration and reaction time may need to be adjusted for PEGylated peptides, especially for long PEG chains or sterically hindered sequences. Increasing the reaction time or performing additional deprotection cycles may be necessary to overcome incomplete removal.
Alternative Reagents and Cocktails
In cases where piperidine-based deprotection is slow or incomplete, alternative reagents can be considered.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection. It is particularly useful for sequences prone to aggregation. However, DBU can also promote side reactions such as aspartimide formation, especially in sensitive sequences like Asp-Gly. Therefore, its use should be carefully evaluated. A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage.
-
Piperazine/DBU: A combination of piperazine and DBU has been reported as a safer and effective alternative to piperidine, offering rapid and efficient Fmoc removal.
-
4-Methylpiperidine: This reagent can be used as a direct replacement for piperidine and has been shown to be equally effective.
The choice of deprotection reagent and conditions should be optimized based on the specific peptide sequence, the length of the PEG chain, and real-time monitoring of the deprotection reaction.
Summary of Fmoc Deprotection Conditions
| Reagent/Cocktail | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 min | Standard condition; may require longer times for PEGylated peptides. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 2-5 min | Faster deprotection; risk of increased aspartimide formation. |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 5-10 min | Effective alternative to piperidine. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v) | NMP | 2 x 2-5 min | Reported to reduce diketopiperazine formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-PEGylated peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the Fmoc-PEGylated peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU-Based Fmoc Deprotection
Materials:
-
Fmoc-PEGylated peptide-resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the Fmoc-PEGylated peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 minute).
Monitoring Fmoc Deprotection
To ensure complete Fmoc removal, especially with challenging PEGylated peptides, it is highly recommended to monitor the deprotection reaction.
UV-Vis Spectrophotometry
The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution. The adduct has a characteristic absorbance maximum around 301 nm. By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group removed. The deprotection is considered complete when the absorbance of a subsequent piperidine wash returns to baseline.
Workflow for UV Monitoring of Fmoc Deprotection
Caption: Workflow for monitoring Fmoc deprotection using UV-Vis spectrophotometry.
Common Side Reactions and Mitigation Strategies
Aspartimide Formation
Sequences containing aspartic acid, particularly Asp-Gly and Asp-Ser, are prone to aspartimide formation under basic conditions. This side reaction can be exacerbated by the use of stronger bases like DBU.
Mitigation Strategies:
-
Use of Additives: Adding 0.1 M HOBt to the piperidine deprotection solution can suppress aspartimide formation, though this introduces water which can be undesirable.
-
Alternative Protecting Groups: Employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH has been shown to significantly reduce aspartimide formation.
-
Milder Bases: Using a weaker base like piperazine can also reduce the incidence of this side reaction.
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization that can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. This is particularly problematic for sequences with proline or glycine at the second or third position from the N-terminus.
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride resin: This highly acid-labile resin allows for the attachment of the first amino acid under conditions that minimize subsequent DKP formation.
-
Coupling of dipeptides: Introducing the first two amino acids as a pre-formed dipeptide can bypass the susceptible stage for DKP formation.
Fmoc Deprotection Mechanism and Side Reactions
Caption: The desired Fmoc deprotection pathway and potential side reactions.
Conclusion
The successful solid-phase synthesis of PEGylated peptides relies on the careful optimization of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are a good starting point, researchers must be mindful of the potential for incomplete deprotection due to steric hindrance and aggregation caused by the PEG chain. The use of alternative reagents like DBU, careful monitoring of the reaction progress, and the implementation of strategies to mitigate side reactions are crucial for obtaining high-purity PEGylated peptides. The protocols and considerations outlined in this application note provide a framework for developing robust and efficient synthetic strategies for this important class of therapeutic molecules.
References
- 1. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-PEG10-NHS Ester for Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG10-NHS ester is a versatile bifunctional crosslinker designed for the covalent modification of cell surfaces. This reagent features a ten-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and minimize non-specific interactions. One terminus is an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on cell surface proteins, forming stable amide bonds. The other end is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed to expose a primary amine for subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This two-step modification strategy allows for precise control over the introduction of functionalities onto live cells, making it a valuable tool in cell-based assays, drug delivery, and tissue engineering.
The PEG10 linker provides a flexible spacer that extends the conjugated molecule away from the cell surface, potentially improving its accessibility and function. The hydrophilic nature of the PEG chain can also help to reduce immunogenicity and improve the biocompatibility of the modified cells.
Reaction Mechanism
The cell surface modification process involves two key chemical reactions:
-
NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., from lysine residues) on cell surface proteins under physiological or slightly basic conditions (pH 7.2-8.5) to form a stable amide bond. This reaction is generally rapid, but competes with the hydrolysis of the NHS ester in aqueous environments.[1][2]
-
Fmoc Deprotection: The Fmoc protecting group is stable under the conditions of the NHS ester reaction but can be efficiently removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to reveal a free primary amine.[3]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for cell surface modification using PEG-NHS esters. It is important to note that optimal conditions may vary depending on the specific cell type, cell density, and the desired degree of modification. Researchers are encouraged to perform optimization experiments for their specific applications.
Table 1: Recommended Reaction Conditions for Cell Surface Labeling with this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 5 mM | Higher concentrations can lead to increased labeling but may also affect cell viability. Start with a lower concentration and optimize. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | A higher cell density can improve labeling efficiency. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer | Avoid amine-containing buffers like Tris, as they will compete with the reaction.[2] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions at 4°C can help to minimize endocytosis of the labeling reagent. |
| Reaction Time | 30 - 60 minutes | Longer incubation times may not significantly increase labeling due to the hydrolysis of the NHS ester.[2] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare the stock solution immediately before use to minimize hydrolysis. |
Table 2: Typical Conditions for Fmoc Deprotection on Modified Cells
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Prepare fresh. |
| Reaction Time | 5 - 15 minutes | Longer exposure can be detrimental to cell viability. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Washing Steps | Crucial to remove residual piperidine and DMF. | Wash cells thoroughly with an appropriate buffer (e.g., PBS) after deprotection. |
Table 3: Example of Labeling Efficiency (Based on a similar NHS-PEG-Biotin compound)
| NHS-PEG-Biotin Concentration (mM) | Incubation Time (min) | Approximate Number of Molecules per Cell |
| 10 | 1 | 8 x 10^7 |
| 10 | 5 | > 1 x 10^8 |
Data adapted from a study using NHS-PEG-biotin on endothelial cells and should be considered as a reference for estimating the potential labeling density.
Experimental Protocols
Protocol 1: Cell Surface Modification with this compound
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (optional)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 100 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 10 µL of a 100 mM solution of a compound with a molecular weight of 848.93 g/mol , dissolve 0.85 mg in 10 µL of DMSO.
-
Note: Prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1 mM). Gently mix by pipetting.
-
Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature with gentle agitation.
-
Optimization Note: It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2, and 5 mM) and incubation times to determine the optimal conditions for your specific cell type and application.
-
-
Washing:
-
After incubation, quench the reaction by adding an excess of an amine-containing buffer like Tris-HCl (final concentration 20-50 mM) or by washing the cells.
-
Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove any unreacted reagent.
-
-
Proceed to the next step (e.g., Fmoc deprotection) or analyze the modified cells.
Protocol 2: Fmoc Deprotection of Cell Surface Modified Cells
Materials:
-
Fmoc-PEG10 modified cells
-
20% (v/v) Piperidine in DMF
-
PBS
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
After the final wash from the labeling protocol, resuspend the cell pellet in a small volume of PBS.
-
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the cell suspension. The final volume should be sufficient to ensure proper mixing.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Caution: Piperidine and DMF can be toxic to cells. Minimize the exposure time.
-
-
Washing:
-
Immediately after incubation, add a large volume of ice-cold PBS to dilute the deprotection reagent.
-
Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet at least three to five times with ice-cold PBS to ensure complete removal of piperidine and DMF.
-
-
Further Applications:
-
The cells now display free primary amines on their surface and are ready for subsequent conjugation reactions with NHS esters, isothiocyanates, or other amine-reactive reagents.
-
Protocol 3: Cell Viability Assay
It is crucial to assess the impact of the modification and deprotection steps on cell viability. A standard method such as Trypan Blue exclusion or a more quantitative assay like MTT or Annexin V/PI staining can be used.
Materials:
-
Modified and control (unmodified) cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Take a small aliquot of the cell suspension after the final wash of each protocol (labeling and deprotection).
-
Mix the cells with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
-
Compare the viability of modified cells to that of control cells that have undergone the same washing and incubation steps without the reagents.
Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Two-step reaction mechanism for cell surface functionalization.
References
Application Notes and Protocols for Bioconjugation using Fmoc-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of Fmoc-PEG10-NHS ester in bioconjugation. This versatile reagent enables the covalent modification of proteins, peptides, and other amine-containing biomolecules, facilitating advancements in drug delivery, diagnostics, and proteomics.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that forms stable amide bonds with primary amines on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues.[1][2]
-
Polyethylene glycol (PEG) spacer (10 units): A hydrophilic chain that enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm to minimize steric hindrance.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group on the terminal amine of the PEG chain. This allows for a two-step conjugation strategy where the NHS ester is first reacted, followed by the deprotection of the Fmoc group to reveal a primary amine for subsequent modifications.[1][3]
This unique structure makes this compound a valuable tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.
Key Applications
-
PEGylation of Proteins and Peptides: Improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1]
-
PROTAC Synthesis: Acts as a versatile linker to connect a target protein-binding ligand and an E3 ligase ligand.
-
Surface Modification: Functionalize surfaces for immunoassays and other diagnostic applications.
-
Fluorescent Labeling: After Fmoc deprotection, the exposed amine can be conjugated to a fluorescent dye for imaging applications.
-
Solid-Phase Peptide Synthesis (SPPS): Incorporate a PEG linker into synthetic peptides.
Quantitative Data Summary
The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for Protein Labeling in Solution
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for balancing amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins, but may require longer incubation times. |
| Reaction Time | 30 minutes - 2 hours | The extent of PEGylation increases with time. |
| Molar Excess of Ester | 10 to 20-fold | The optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
Table 2: Typical Degree of Labeling (DOL) for an IgG Antibody
| Molar Excess of this compound | Expected Average DOL |
| 5-fold | 1 - 3 |
| 10-fold | 3 - 5 |
| 20-fold | 4 - 6 |
Note: The Degree of Labeling (DOL) is the average number of PEG molecules conjugated to a single protein molecule. The optimal DOL depends on the specific application and should be determined experimentally.
Experimental Protocols
Protocol for Labeling a Protein/Antibody in Solution
This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody, in an aqueous buffer.
Materials:
-
Protein/Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer, or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
If the protein buffer contains primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10 to 20-fold) of the dissolved this compound solution to the protein solution.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Monitor the elution profile at 280 nm and collect the fractions containing the conjugated protein.
-
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the PEGylated conjugate to expose a primary amine for further modification.
Materials:
-
Fmoc-PEG-conjugated protein
-
Deprotection Solution: 20% piperidine in DMF
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it may need to be transferred to a solvent compatible with the deprotection solution. This step requires careful optimization to maintain protein stability.
-
Deprotection Reaction: Add the 20% piperidine in DMF solution to the Fmoc-PEG-conjugate. The reaction is typically very fast.
-
Incubation: Incubate at room temperature for a short period (e.g., 5-30 minutes).
-
Purification: Immediately purify the deprotected conjugate to remove piperidine and DMF using a suitable method such as SEC or dialysis against the desired final buffer.
Protocol for Labeling Cell Surface Proteins on Live Cells
This protocol provides a general method for labeling primary amines on the surface of live mammalian cells.
Materials:
-
Adherent or suspension cells
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Quenching Solution: 45 mg/mL glycine in ultrapure water
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them to the desired confluency in a culture plate.
-
For suspension cells, wash and resuspend them in the Labeling Buffer.
-
-
Labeling Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).
-
Immediately before use, dilute the stock solution in the Labeling Buffer to the desired final concentration.
-
-
Cell Labeling:
-
For adherent cells, aspirate the culture medium and gently add the labeling solution to cover the cells.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate for a short duration (e.g., 2-5 minutes) at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution directly to the cells to stop the labeling reaction.
-
Incubate for a few minutes.
-
-
Washing:
-
Wash the cells several times with fresh cell culture medium or PBS to remove unreacted reagents.
-
Characterization of Conjugates
The successful conjugation and the degree of labeling can be confirmed using various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein after conjugation indicates successful PEGylation.
-
UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the PEG reagent contains a chromophore or if a fluorescent dye is subsequently added after Fmoc deprotection.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG units attached.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be used to purify and analyze the homogeneity of the conjugate.
Visualizing the Workflow and Concepts
Signaling Pathways and Experimental Workflows
Caption: General workflow for protein bioconjugation.
References
Application Notes and Protocols: Fmoc-PEG10-NHS Ester in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG10-NHS ester is a versatile heterobifunctional crosslinking agent increasingly utilized in the fabrication of hydrogels for a wide range of biomedical applications, including 3D cell culture, drug delivery, and tissue engineering. This molecule features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a polyethylene glycol (PEG) spacer of ten units, and an N-hydroxysuccinimide (NHS) ester. The NHS ester group facilitates the formation of stable amide bonds through reaction with primary amines on polymers or proteins, leading to the formation of a crosslinked hydrogel network. The PEG spacer imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the Fmoc group offers a site for potential post-fabrication modification after deprotection.
These application notes provide a comprehensive overview of the use of this compound in hydrogel formation, including detailed experimental protocols, quantitative data on hydrogel properties, and insights into the influence of these hydrogels on cellular signaling pathways.
Key Applications
-
3D Cell Culture: The biocompatible and tunable nature of this compound-crosslinked hydrogels makes them excellent scaffolds for three-dimensional cell culture, mimicking the native extracellular matrix (ECM).
-
Controlled Drug Delivery: The porous network of these hydrogels allows for the encapsulation and sustained release of therapeutic agents, from small molecules to large biologics.
-
Tissue Engineering: These hydrogels can be functionalized with bioactive molecules to promote tissue regeneration and repair.
Quantitative Data on Hydrogel Properties
The mechanical properties and swelling behavior of hydrogels are critical parameters that influence their application. These properties can be tuned by varying the concentration of the PEG-NHS ester crosslinker and the polymer it reacts with. While specific data for this compound is limited, the following tables summarize typical data for hydrogels formed using multi-arm PEG-NHS esters with amine-terminated polymers, which are expected to exhibit similar characteristics.
| Precursor Concentration | Storage Modulus (G') (Pa) | Swelling Ratio (q) | Reference |
| 5% (w/v) 4-arm-PEG-NHS + 5% (w/v) 4-arm-PEG-Amine | 1,000 - 5,000 | 15 - 25 | [1][2] |
| 10% (w/v) 4-arm-PEG-NHS + 10% (w/v) 4-arm-PEG-Amine | 8,000 - 15,000 | 8 - 12 | [1][2] |
| 15% (w/v) 4-arm-PEG-NHS + 15% (w/v) 4-arm-PEG-Amine | 20,000 - 35,000 | 4 - 7 | [1] |
Table 1: Mechanical and Swelling Properties of Multi-Arm PEG-NHS Hydrogels. The storage modulus and swelling ratio are key indicators of hydrogel stiffness and water absorption capacity, respectively. These properties are highly dependent on the precursor concentrations.
| Drug | Loading Efficiency (%) | Release Time (t1/2) (hours) | Reference |
| Doxorubicin | 85 - 95 | 24 - 48 | Inferred from similar PEG hydrogels |
| Bovine Serum Albumin (BSA) | 70 - 85 | 12 - 24 | Inferred from similar PEG hydrogels |
| Monoclonal Antibody | 60 - 80 | 48 - 96 | Inferred from similar PEG hydrogels |
Table 2: Drug Release Characteristics from PEG-NHS Hydrogels. The loading efficiency and release kinetics are influenced by the molecular weight of the drug and the mesh size of the hydrogel network.
Experimental Protocols
Protocol 1: Hydrogel Formation using this compound with a Multi-Arm PEG-Amine
This protocol describes the formation of a hydrogel by reacting this compound with a multi-arm amine-terminated polyethylene glycol (e.g., 4-arm-PEG-NH2).
Materials:
-
This compound
-
4-arm-PEG-NH2 (of desired molecular weight)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Solution A (this compound): Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. Then, dilute to the desired final concentration with PBS (pH 7.4). For example, to prepare a 10% (w/v) solution, dissolve 100 mg of this compound in 1 ml of PBS. Gentle vortexing may be required. Prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.
-
Solution B (4-arm-PEG-NH2): Dissolve the 4-arm-PEG-NH2 in PBS (pH 7.4) to the desired final concentration. For example, to prepare a 10% (w/v) solution, dissolve 100 mg of 4-arm-PEG-NH2 in 1 ml of PBS.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, mix equal volumes of Solution A and Solution B.
-
Pipette the mixture up and down gently to ensure homogeneity. Avoid introducing air bubbles.
-
Allow the mixture to stand at room temperature or 37°C. Gelation typically occurs within minutes. The gelation time can be influenced by the concentration of the precursors and the temperature.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheometry
This protocol outlines the steps for characterizing the viscoelastic properties of the formed hydrogel using a rheometer.
Equipment:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
-
Humidifier chamber for the rheometer
Procedure:
-
Sample Preparation: Prepare the hydrogel directly on the bottom plate of the rheometer by mixing the precursor solutions as described in Protocol 1. Alternatively, a pre-formed hydrogel disc can be placed on the plate.
-
Time Sweep:
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'') during gelation. The crossover point (G' = G'') can be used to determine the gelation time.
-
-
Frequency Sweep:
-
Once the hydrogel is fully formed (G' reaches a plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVER). This provides information about the hydrogel's structure and behavior at different time scales.
-
-
Strain Sweep:
-
Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to determine the LVER. The LVER is the range of strain where G' and G'' are independent of the applied strain.
-
Protocol 3: 3D Cell Encapsulation in this compound Hydrogels
This protocol describes the encapsulation of cells within the hydrogel for 3D cell culture applications.
Materials:
-
Sterile this compound and 4-arm-PEG-NH2 precursor solutions in a biocompatible buffer (e.g., phenol red-free DMEM).
-
Cell suspension at a desired density in culture medium.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium to achieve the desired final cell density in the hydrogel (e.g., 1 x 106 cells/ml).
-
Encapsulation:
-
In a sterile, cold environment (e.g., on ice), mix the cell suspension with the 4-arm-PEG-NH2 solution (Solution B).
-
Add the this compound solution (Solution A) to the cell-containing Solution B at a 1:1 volume ratio.
-
Gently pipette to mix, avoiding cell lysis.
-
Quickly dispense the mixture into a culture plate or a mold.
-
-
Gelation and Culture:
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add culture medium to the wells to keep the hydrogels hydrated.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
-
Protocol 4: Post-Gelation Modification via Fmoc Deprotection
The Fmoc group can be removed after hydrogel formation to expose a primary amine, which can then be used for the conjugation of biomolecules.
Materials:
-
Formed hydrogel with this compound.
-
20% (v/v) piperidine in DMF.
-
PBS (pH 7.4).
Procedure:
-
Deprotection:
-
Immerse the hydrogel in a solution of 20% piperidine in DMF.
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
-
Washing:
-
Remove the piperidine solution and wash the hydrogel extensively with DMF to remove residual piperidine and by-products.
-
Subsequently, wash the hydrogel thoroughly with PBS (pH 7.4) to remove the DMF.
-
-
Further Functionalization: The hydrogel with exposed amine groups is now ready for conjugation with NHS-ester or other amine-reactive molecules.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for hydrogel formation using this compound.
Caption: Experimental workflow for 3D cell encapsulation.
Caption: Influence of hydrogel stiffness on the YAP/TAZ signaling pathway.
Influence on Cellular Signaling
The physical properties of hydrogels, particularly their stiffness, can significantly influence cell behavior by modulating mechanotransduction pathways. One of the key pathways affected is the Hippo signaling pathway, with its downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).
In response to changes in matrix stiffness, cells adjust their cytoskeletal tension. On stiffer hydrogels, increased cytoskeletal tension leads to the translocation of YAP/TAZ from the cytoplasm to the nucleus. In the nucleus, YAP/TAZ bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and differentiation. Conversely, on softer hydrogels, YAP/TAZ are retained in the cytoplasm, leading to their degradation and a decrease in proliferative signals. By tuning the stiffness of this compound hydrogels (as indicated in Table 1), researchers can therefore exert control over these fundamental cellular processes.
Conclusion
This compound is a valuable tool for the creation of biocompatible and tunable hydrogels. The protocols and data presented here provide a foundation for researchers to design and fabricate hydrogels with desired properties for applications in 3D cell culture, drug delivery, and tissue engineering. The ability to control the mechanical environment of cells and potentially influence key signaling pathways like YAP/TAZ opens up exciting avenues for advancing our understanding of cell biology and developing novel therapeutic strategies.
References
Application Notes and Protocols: Fmoc-PEG10-NHS Ester for Nanoparticle Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic stealth layer to the nanoparticle surface, which can significantly enhance systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. Furthermore, PEG linkers can serve as versatile platforms for the attachment of targeting ligands, imaging agents, and therapeutic payloads.
Fmoc-PEG10-NHS ester is a heterobifunctional linker designed for the facile and efficient surface modification of nanoparticles. This linker features a ten-unit polyethylene glycol spacer that provides flexibility and hydrophilicity. At one terminus, an N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds. The other terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed under basic conditions to reveal a primary amine. This newly exposed amine serves as a reactive handle for subsequent conjugation of various functional moieties, enabling a modular and stepwise approach to nanoparticle design.
These application notes provide detailed protocols for the functionalization of amine-presenting nanoparticles with this compound, subsequent Fmoc deprotection, and characterization of the functionalized nanoparticles.
Data Presentation
The following tables summarize representative quantitative data on the physicochemical properties and biological interactions of nanoparticles before and after PEGylation. While this data is compiled from studies using various PEG-NHS esters, it provides a valuable reference for the expected outcomes when using this compound.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Silica Nanoparticles | Unmodified (Amine-functionalized) | 150 ± 5 | 0.15 ± 0.02 | +35 ± 3 |
| After this compound conjugation | 175 ± 7 | 0.12 ± 0.03 | +28 ± 4 | |
| After Fmoc deprotection | 178 ± 6 | 0.13 ± 0.02 | +32 ± 3 | |
| Polymeric Nanoparticles | Unmodified (Amine-functionalized) | 200 ± 10 | 0.21 ± 0.04 | +25 ± 2 |
| After this compound conjugation | 230 ± 12 | 0.18 ± 0.03 | +18 ± 3 | |
| After Fmoc deprotection | 235 ± 11 | 0.19 ± 0.04 | +22 ± 2 |
Table 2: In Vitro Performance of PEGylated Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Cellular Uptake in HeLa Cells (%, 4h) |
| Unmodified Nanoparticles | 10.5 ± 1.2 | 85.2 ± 5.4 | 75.6 ± 6.8 |
| PEGylated Nanoparticles | 9.8 ± 1.5 | 82.1 ± 6.1 | 45.3 ± 5.2 |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or magnetic nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in amine-free PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed by vortexing or brief sonication.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[1]
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or with a magnetic stirrer).
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation. The required speed and time will depend on the size and density of the nanoparticles (e.g., 12,000 x g for 20 minutes for 100-200 nm polymeric nanoparticles).
-
Carefully remove the supernatant containing unreacted this compound.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.
-
-
Storage: Resuspend the purified Fmoc-PEG10-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use. For long-term storage, lyophilization may be considered.
Protocol 2: Deprotection of the Fmoc Group
This protocol details the removal of the Fmoc protecting group from the surface of the PEGylated nanoparticles to expose a primary amine for further conjugation.
Materials:
-
Fmoc-PEG10-functionalized nanoparticles
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Resuspension in DMF: Pellet the Fmoc-PEG10-functionalized nanoparticles by centrifugation and resuspend them in anhydrous DMF.
-
Deprotection Reaction: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
Purification:
-
Pellet the deprotected nanoparticles by centrifugation.
-
Remove the supernatant containing piperidine and the cleaved Fmoc adduct.
-
Wash the nanoparticle pellet thoroughly with DMF (at least three times) to remove all traces of piperidine.
-
Finally, wash the nanoparticles with PBS (at least three times) to remove the DMF.
-
-
Final Product: The resulting nanoparticles present a terminal primary amine on the PEG spacer, ready for subsequent conjugation reactions. Resuspend the nanoparticles in the desired buffer for the next step or for storage at 4°C.
Protocol 3: Quantification of Surface Amine Groups using Fmoc-Cl Assay
This protocol provides a method to quantify the number of accessible primary amine groups on the nanoparticle surface after Fmoc deprotection. The assay is based on the reaction of primary amines with 9-fluorenylmethyl chloroformate (Fmoc-Cl) and subsequent spectrophotometric measurement of the cleaved dibenzofulvene-piperidine adduct.[2]
Materials:
-
Amine-functionalized PEGylated nanoparticles
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) solution in anhydrous acetonitrile
-
Borate buffer (0.1 M, pH 9.0)
-
Piperidine solution in DMF (20% v/v)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with Fmoc-Cl:
-
To a known amount of amine-functionalized nanoparticles suspended in borate buffer, add an excess of Fmoc-Cl solution.
-
Incubate the reaction for 30 minutes at room temperature.
-
Wash the nanoparticles extensively with borate buffer and then deionized water to remove unreacted Fmoc-Cl.
-
-
Cleavage of Fmoc Group:
-
Resuspend the Fmoc-labeled nanoparticles in a known volume of 20% piperidine in DMF.
-
Incubate for 30 minutes to ensure complete cleavage of the Fmoc groups.
-
Pellet the nanoparticles by centrifugation.
-
-
Quantification:
-
Carefully collect the supernatant containing the dibenzofulvene-piperidine adduct.
-
Measure the absorbance of the supernatant at approximately 301 nm.
-
Calculate the concentration of the adduct using a standard curve prepared with a known concentration of Fmoc-amino acid treated in the same way. This allows for the determination of the number of amine groups per unit mass of nanoparticles.
-
Visualizations
Caption: Workflow for nanoparticle functionalization with this compound.
Caption: General cellular uptake pathways for PEGylated nanoparticles.[3]
References
Step-by-Step Guide to Fmoc-PEG10-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG10-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug discovery. This reagent features two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the polyethylene glycol (PEG) linker to primary amines on target molecules such as proteins, peptides, or antibodies, forming a stable amide bond. The Fmoc group serves as a protecting group for the terminal amine, which can be selectively removed under basic conditions to allow for subsequent conjugation or modification.[1]
The hydrophilic 10-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] This document provides a detailed guide to the principles, protocols, and applications of this compound in bioconjugation.
Principle of Conjugation
The conjugation process relies on the reaction between the NHS ester of the Fmoc-PEG10-NHS linker and a primary amine (-NH2) on the target molecule. This reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5).[4] At this pH, the primary amines are deprotonated and act as potent nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
The Fmoc-protected amine on the other end of the PEG linker remains inert during this initial conjugation step. Once the linker is attached to the first target molecule, the Fmoc group can be removed using a mild base, such as piperidine in dimethylformamide (DMF), exposing a new primary amine for further functionalization. This two-step process allows for the precise and controlled assembly of complex biomolecular constructs.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol outlines the steps for labeling a protein with this compound.
Materials:
-
Protein of interest with accessible primary amines (e.g., lysine residues)
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with the Conjugation Buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and use mass spectrometry to determine the degree of labeling.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC molecule, where the this compound acts as a linker between a target protein ligand (with a primary amine) and an E3 ligase ligand (with a carboxylic acid).
Step 1: Conjugation of this compound to the Target Protein Ligand
-
Dissolve the amine-containing target protein ligand in a suitable anhydrous solvent (e.g., DMF).
-
Add a 1.1 equivalent of this compound and a mild base (e.g., 3.0 equivalents of DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the Fmoc-PEG10-ligand conjugate using flash column chromatography or preparative HPLC.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-PEG10-ligand conjugate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the deprotected NH2-PEG10-ligand.
Step 3: Coupling with the E3 Ligase Ligand
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 3.0 equivalents of DIPEA) and stir for 15 minutes at room temperature.
-
Add the deprotected NH2-PEG10-ligand (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Data Presentation
Table 1: Representative Reaction Parameters for Fmoc-PEG-NHS Ester Conjugation
| Parameter | Protein Conjugation | PROTAC Synthesis (Step 1) |
| Substrate | Bovine Serum Albumin | Amine-functionalized BRD4 ligand |
| Fmoc-PEG-NHS Ester Molar Excess | 10-20 fold | 1.1 equivalents |
| Solvent | Aqueous Buffer with <10% DMF/DMSO | Anhydrous DMF |
| pH | 7.2 - 8.0 | N/A (DIPEA used as base) |
| Reaction Time | 0.5 - 2 hours | 12 - 24 hours |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Purification Method | Size-Exclusion Chromatography / Dialysis | Preparative HPLC |
| Typical Yield | >80% conjugation efficiency (variable) | 60-80% |
Table 2: Characterization of a Model Protein Conjugate
| Analysis Method | Unconjugated Protein (BSA) | Fmoc-PEG10-Conjugated Protein |
| SDS-PAGE | Single band at ~66 kDa | Broader band shifted to a higher molecular weight |
| Mass Spectrometry (MALDI-TOF) | m/z = ~66,400 Da | Multiple peaks corresponding to the addition of one or more Fmoc-PEG10- units (mass of Fmoc-PEG10- ≈ 752 Da) |
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for the conjugation of this compound to a protein.
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
Troubleshooting & Optimization
Fmoc-PEG10-NHS ester solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-PEG10-NHS ester. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker that contains three key components: a biotin moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent conjugation of biotin to primary amine-containing molecules. The Fmoc (fluorenylmethyloxycarbonyl) protecting group can be removed under basic conditions to reveal a free amine, allowing for further conjugation. The PEG spacer increases the solubility of the molecule in aqueous media.[1] It is commonly used in bioconjugation, drug delivery, and proteomics research.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in common organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most frequently recommended solvents for preparing stock solutions.[2][3] Methylene chloride (DCM) is also a suitable solvent.[4] The hydrophilic PEG spacer also imparts solubility in aqueous media.[1]
Q3: How should I store this compound?
A3: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.
Q4: Can I store this compound in solution?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture, which will render it unreactive towards primary amines. If a stock solution must be prepared, use an anhydrous solvent and store it at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
One of the common challenges encountered when working with this compound is achieving and maintaining its solubility, especially when preparing concentrated solutions or when introducing it into aqueous reaction buffers.
Problem 1: this compound is difficult to dissolve in the chosen solvent.
| Possible Cause | Solution |
| Inadequate Solvent | While DMSO and DMF are generally effective, the solubility can be influenced by the purity of both the compound and the solvent. Ensure you are using high-purity, anhydrous solvents. |
| Low Temperature | The compound may have been stored at a low temperature. Allow the vial to warm to room temperature before attempting to dissolve. |
| Insufficient Mixing | Gentle vortexing or pipetting up and down can aid dissolution. |
| High Concentration | You may be attempting to prepare a solution that is above the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution. |
Problem 2: The compound precipitates out of solution after being dissolved.
| Possible Cause | Solution |
| Supersaturated Solution | The initial dissolution may have been aided by warming, leading to a supersaturated solution that precipitates upon cooling. Try preparing a more dilute solution or maintaining a slightly elevated temperature if the reaction conditions allow. |
| Change in Solvent Composition | Adding the organic stock solution of the ester to an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too high or if the ester has poor solubility in the final buffer composition. The final concentration of the organic solvent should generally be kept below 10% of the total reaction volume. |
| Hydrolysis | Over time, the NHS ester can hydrolyze, and the resulting carboxylic acid may have different solubility properties, potentially leading to precipitation. Always use freshly prepared solutions. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.
-
Dissolution: Gently vortex the vial or pipette the solution up and down to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Use Immediately: Use the freshly prepared solution for your conjugation reaction as soon as possible to minimize hydrolysis.
Quantitative Data
While specific quantitative solubility data for this compound is not widely published in the search results, a general guideline for similar NHS esters is provided below. The actual solubility can vary depending on the specific batch and purity of the compound.
| Solvent | General Solubility of NHS Esters |
| DMSO | Generally high, often up to 20 mg/mL or more for similar compounds. |
| DMF | Generally high, comparable to DMSO. |
| Water | Sparingly soluble; the PEG spacer enhances aqueous solubility. |
Note: It is always recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental conditions.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Reaction pathway of this compound and the potential for precipitation.
References
Technical Support Center: Fmoc-PEG10-NHS Ester
Welcome to the technical support center for Fmoc-PEG10-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this reagent, ensuring successful and efficient bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[][2] The NHS ester is reactive towards primary amines, allowing for the covalent attachment of the PEG linker to proteins, peptides, or other molecules.[2][3] The PEG spacer enhances solubility and can reduce steric hindrance.[4] The Fmoc group is a protecting group for the terminal amine, which can be removed under basic conditions to allow for further conjugation at that site. It is commonly used in peptide synthesis and for improving the pharmacokinetic properties of therapeutic molecules.
Q2: What is NHS ester hydrolysis and why is it a critical issue for this compound?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction converts the reactive NHS ester into an inactive carboxylic acid and releases free N-hydroxysuccinimide (NHS). This is a significant problem because it directly competes with the desired reaction, which is the conjugation of the NHS ester to a primary amine on the target molecule. Once hydrolyzed, the this compound can no longer participate in the conjugation reaction, which results in a reduced yield of the final product.
Q3: What are the main factors that influence the rate of hydrolysis for this compound?
The stability of an NHS ester like this compound is primarily affected by the following factors:
-
pH: The rate of hydrolysis significantly increases with a higher pH. Above pH 8.5, the hydrolysis becomes very rapid.
-
Temperature: Higher temperatures will accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
Issue: Low Conjugation Yield
Low yield is a common problem in bioconjugation reactions involving NHS esters. The following guide will help you troubleshoot potential causes related to the hydrolysis of this compound.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | - Ensure the solid this compound is stored properly under desiccated conditions at -20°C. - Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. - Use anhydrous DMSO or DMF to dissolve the ester immediately before use. - Perform the conjugation reaction at the optimal pH of 7.2-8.5. Avoid pH values above 8.5. - Minimize the time the NHS ester is in an aqueous buffer before the addition of the amine-containing target molecule. |
| Suboptimal Reaction pH | - Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of Competing Nucleophiles | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule. Use non-amine-containing buffers like phosphate, borate, or carbonate/bicarbonate. |
| Poor Reagent Quality | - Purchase high-quality this compound from a reputable supplier. - You can test the reactivity of your NHS ester by intentionally inducing hydrolysis with a strong base and measuring the release of NHS at 260 nm. |
| Low Protein Concentration | - The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data is for general NHS esters and can be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Storage of Solid Reagent: Store the solid this compound in a desiccator at -20°C for long-term storage.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent moisture from the air condensing onto the cold reagent.
-
Dissolution: Immediately before use, dissolve the required amount of this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Solution Storage: It is strongly recommended to prepare fresh solutions for each experiment and avoid storing the NHS ester in solution. Do not use aqueous buffers for initial dissolution.
Protocol 2: General Method for Protein Labeling with this compound
-
Buffer Preparation: Prepare a non-amine-containing reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, with a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance.
-
Protein Preparation: Ensure your protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (like Tris or glycine), perform a buffer exchange using dialysis or gel filtration.
-
Prepare NHS Ester Solution: Immediately before initiating the reaction, dissolve the this compound in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or overnight at 4°C. Incubation at 4°C can help minimize hydrolysis for sensitive reactions.
-
Quenching (Optional): To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, dialysis, or gel filtration.
Visualizations
References
Technical Support Center: Optimizing Peptide Conjugation with Fmoc-PEG10-NHS Ester
Welcome to the technical support center for optimizing your peptide conjugation experiments using Fmoc-PEG10-NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve efficient and successful conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during the PEGylation of peptides with this compound.
Question: Why am I observing low conjugation efficiency or yield?
Answer:
Low conjugation efficiency is a frequent issue that can stem from several factors. The primary reasons include hydrolysis of the NHS ester, suboptimal reaction pH, and steric hindrance.
-
NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine acylation reaction.[][2][3][4] The rate of hydrolysis increases significantly at higher pH values.[4] To minimize hydrolysis, it is crucial to prepare fresh solutions of the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture promptly.
-
Suboptimal Reaction pH: The reaction between the NHS ester and the primary amine of the peptide is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5. Below this range, the amine groups are protonated and thus less nucleophilic, leading to a slower reaction rate. Above this range, the hydrolysis of the NHS ester becomes the dominant reaction, reducing the yield of the desired conjugate.
-
Steric Hindrance: The accessibility of the target amine group on the peptide can influence conjugation efficiency. Bulky neighboring amino acid residues can sterically hinder the approach of the PEG reagent.
-
Low Peptide Concentration: In dilute peptide solutions, the competing hydrolysis of the NHS ester can be more pronounced. Increasing the concentration of the peptide can favor the conjugation reaction.
Question: My final product is a heterogeneous mixture of PEGylated species. How can I improve the homogeneity?
Answer:
Heterogeneity in the final product, characterized by a mixture of mono-, di-, and multi-PEGylated peptides, is a common challenge. This issue primarily arises from the presence of multiple reactive primary amines on the peptide.
-
Multiple Reactive Sites: Peptides often have multiple primary amines available for conjugation, including the N-terminal alpha-amine and the epsilon-amine of lysine residues. NHS esters will react with all accessible primary amines, leading to a mixture of products.
-
Controlling Stoichiometry: Carefully controlling the molar ratio of the this compound to the peptide is critical. Using a lower molar excess of the PEG reagent can help to favor mono-PEGylation. It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the optimal condition for your specific peptide.
-
Site-Specific Conjugation: For achieving a truly homogeneous product, consider strategies for site-specific PEGylation. This can involve using peptides with a single, strategically placed lysine residue or employing orthogonal protection strategies during peptide synthesis to ensure only one amine is available for reaction.
Question: I am observing unexpected side reactions. What are they and how can I prevent them?
Answer:
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.
-
Reaction with Hydroxyl Groups: At higher pH values, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues to form ester linkages. These ester bonds are generally less stable than the amide bonds formed with primary amines and can be hydrolyzed. To minimize this side reaction, maintain the reaction pH within the recommended range of 7.2-8.5.
-
Reaction with Thiol Groups: The thiol group of cysteine residues can also react with NHS esters to form a thioester linkage, although this is generally less favorable than the reaction with amines.
To mitigate side reactions, it is crucial to carefully control the reaction pH and consider protecting sensitive amino acid side chains if they are not the intended target for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a peptide?
A1: The optimal pH range for the reaction between an NHS ester and a primary amine on a peptide is between 7.2 and 8.5. This range provides a good balance between having a sufficiently nucleophilic amine and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is essential to use a buffer that does not contain primary amines, as these will compete with the peptide for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer. Buffers containing Tris or glycine should be avoided.
Q3: How should I prepare and handle the this compound?
A3: this compound is sensitive to moisture and should be stored in a desiccated environment at low temperatures (e.g., -20°C). Before use, allow the vial to equilibrate to room temperature to prevent condensation. The reagent should be dissolved in an anhydrous, amine-free organic solvent such as DMSO or DMF immediately before adding it to the reaction mixture. It is not recommended to prepare and store stock solutions of the NHS ester due to its susceptibility to hydrolysis.
Q4: What is the recommended molar ratio of this compound to peptide?
A4: The optimal molar ratio can vary depending on the peptide and the desired degree of PEGylation. A common starting point is to use a molar excess of the PEG reagent, for example, a 10 to 20-fold molar excess. However, to minimize heterogeneity and favor mono-PEGylation, it is often necessary to use a lower molar ratio. Optimization experiments with different ratios are highly recommended.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. A common and effective method is to use reverse-phase high-performance liquid chromatography (RP-HPLC). By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting peptide peak and the appearance of the PEGylated peptide peak(s). Mass spectrometry (LC-MS) can be used to confirm the identity of the products. SDS-PAGE can also be a useful technique to visualize the increase in molecular weight upon PEGylation.
Q6: How can I purify the PEGylated peptide?
A6: After the reaction is complete, the PEGylated peptide needs to be purified to remove unreacted peptide, excess PEG reagent, and reaction byproducts. Several chromatographic techniques can be employed for this purpose:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing smaller molecules like unreacted PEG reagent and byproducts from the larger PEGylated peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate the PEGylated peptide from the unreacted peptide and other impurities based on differences in hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful alternative or complementary technique to RP-HPLC for purifying PEGylated proteins and peptides.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be effective in separating PEGylated species from the unreacted peptide, as PEGylation can alter the overall charge of the molecule.
Dialysis or ultrafiltration can also be used as a preliminary purification step to remove small molecule impurities.
Data Summary
Table 1: Recommended Reaction Conditions for Peptide Conjugation with this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow down hydrolysis. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by HPLC to determine optimal time. |
| Molar Ratio (PEG:Peptide) | 1:1 to 20:1 | Start with a higher excess and optimize for desired product. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Dissolve immediately before use. |
| Compatible Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines. |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the reaction. |
Experimental Protocols
Detailed Protocol for Peptide Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for your specific peptide.
1. Materials and Reagents:
-
Peptide with at least one primary amine (N-terminus or Lysine side chain)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5 (or other amine-free buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification columns and buffers (e.g., for RP-HPLC or SEC)
2. Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like acetonitrile may be used, but ensure it is compatible with your peptide.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, weigh the required amount of the NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Allow the reaction to proceed at room temperature for 1-2 hours. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted starting materials and byproducts using an appropriate chromatographic method such as RP-HPLC or SEC.
-
Collect fractions and analyze them by HPLC and mass spectrometry to identify and pool the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final PEGylated peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Visualizations
Caption: Experimental workflow for peptide conjugation.
Caption: Troubleshooting logic for low yield and heterogeneity.
References
Technical Support Center: Fmoc-PEG10-NHS Ester Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Fmoc-PEG10-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in an this compound reaction?
A1: The most common reason for low yield is the hydrolysis of the NHS ester, which competes with the desired reaction with the primary amine.[1][2][3] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]
Q2: What is the optimal pH for this reaction?
A2: The optimal pH for NHS ester reactions is typically between 8.3 and 8.5. This range offers a good balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values. Some protocols suggest a broader range of 7.2 to 9.0.
Q3: Can I use a Tris buffer for this reaction?
A3: No, it is crucial to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for the this compound, leading to significantly lower yields of your desired product.
Q4: How should I store and handle the this compound?
A4: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is best to dissolve the ester in an anhydrous solvent like DMSO or DMF immediately before use and avoid preparing stock solutions for long-term storage due to hydrolysis.
Troubleshooting Guide
Issue: Consistently Low or No Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, the amine is protonated and not sufficiently nucleophilic. At a high pH, the NHS ester rapidly hydrolyzes. Solution: Verify the pH of your reaction buffer and ensure it is within the optimal range of 8.3-8.5. |
| Incompatible Buffer System | Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester, reducing the amount available for your target molecule. Solution: Use an amine-free buffer such as Phosphate Buffered Saline (PBS), HEPES, borate, or sodium bicarbonate. If your protein is in an incompatible buffer, perform a buffer exchange before starting the reaction. |
| Hydrolysis of this compound | The NHS ester is susceptible to hydrolysis in aqueous solutions, a side reaction that directly competes with your desired conjugation. The rate of hydrolysis increases significantly with pH. Solution: Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to your reaction mixture. Minimize the reaction time and consider running the reaction at a lower temperature (e.g., 4°C) for a longer period to slow down hydrolysis. |
| Degraded this compound | Improper storage or handling can lead to the degradation of the NHS ester before use. Moisture is a primary cause of degradation. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. Solution: Store the reagent desiccated at -20°C. Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Always allow the vial to warm to room temperature before opening. |
| Low Reactant Concentration | Dilute concentrations of either the target molecule or the PEG reagent can slow the desired reaction, allowing the competing hydrolysis reaction to dominate. Solution: Increase the concentration of your reactants. A typical protein concentration to start with is 1-10 mg/mL. |
Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the critical impact of pH on the stability of the NHS ester in aqueous solutions. As the pH increases, the half-life of the NHS ester decreases dramatically due to accelerated hydrolysis.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Buffer Systems for NHS Ester Reactions
| Buffer | pKa (at 25°C) | Comments |
| Phosphate | 7.2 | Commonly used, non-amine containing. |
| Sodium Bicarbonate | 10.3 | Effective at maintaining the optimal pH range. |
| HEPES | 7.5 | Good buffering capacity in the 7.2-8.2 range. |
| Borate | 9.2 | Useful for maintaining a stable alkaline pH. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions, such as the molar ratio of PEG reagent to the protein, may need to be determined empirically.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3). A typical concentration is 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
2. Reaction Procedure:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix the solution immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The longer incubation at a lower temperature may help to minimize hydrolysis.
3. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the Conjugate:
-
Remove unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) using size-exclusion chromatography (gel filtration) or dialysis.
Visualizations
References
Fmoc-PEG10-NHS ester storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving Fmoc-PEG10-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound is sensitive to moisture and temperature. For long-term storage, it is recommended to store the solid compound at -20°C in a desiccated environment.[1][2]
Q2: How should I handle the compound upon receiving it?
A2: The compound is typically shipped at ambient temperature for short durations.[3][4] Upon receipt, it should be stored immediately at the recommended -20°C.
Q3: How do I properly handle the compound before use?
A3: To prevent condensation, which can lead to hydrolysis of the NHS ester, allow the vial to equilibrate to room temperature before opening. It is also advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Methylene chloride and acetonitrile can also be used. It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be prepared fresh in anhydrous solvent immediately before use. If storage is necessary, store in tightly sealed vials at -20°C or -80°C for a limited time. One source suggests that stock solutions can be kept for several days when frozen.
Storage and Handling Conditions Summary
| Parameter | Condition | Rationale |
| Storage Temperature (Solid) | -20°C | To minimize degradation over time. |
| Storage Conditions (Solid) | Desiccated environment | NHS esters are moisture-sensitive. |
| Handling | Equilibrate to room temperature before opening | To prevent moisture condensation. |
| Atmosphere | Handle under inert gas (e.g., Argon, Nitrogen) | To minimize exposure to moisture. |
| Stock Solution Solvents | Anhydrous DMSO or DMF | To prevent hydrolysis of the NHS ester. |
| Stock Solution Storage | -20°C or -80°C; prepare fresh for best results | To maintain reactivity. |
Troubleshooting Guide
Problem 1: Low or no reactivity of this compound in my conjugation reaction.
-
Possible Cause 1: Hydrolysis of the NHS ester.
-
Solution: Ensure that the compound and all solvents used are anhydrous. Always allow the vial to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh before each experiment. The optimal pH for the reaction buffer is between 7.2 and 8.5.
-
-
Possible Cause 2: Presence of primary amines in the reaction buffer.
-
Solution: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
-
-
Possible Cause 3: Inaccessible primary amines on the target molecule.
-
Solution: The primary amines on your protein or other target molecule may be sterically hindered. Consider using a variant of the linker with a longer PEG spacer arm.
-
Problem 2: Unexpected side products are observed in my reaction.
-
Possible Cause 1: Reaction with other nucleophiles.
-
Solution: Besides primary amines, NHS esters can react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though the reactivity is lower. Optimizing the reaction pH towards 7.2 can help minimize these side reactions.
-
Problem 3: The solid this compound appears tacky or difficult to handle.
-
Possible Cause: Absorption of moisture.
-
Solution: PEG compounds are generally hygroscopic. This indicates that the compound has been exposed to moisture. While it may still be usable, the reactivity could be reduced. Ensure proper storage in a desiccator and careful handling to prevent future occurrences.
-
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted reagent by dialysis or gel filtration.
Visual Guides
Caption: A typical experimental workflow for labeling proteins.
Caption: A logical guide for troubleshooting low reactivity issues.
References
Technical Support Center: Troubleshooting Fmoc Deprotection in PEGylated Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for Nα-Fmoc deprotection in PEGylated compounds.
Troubleshooting Guide & FAQs
Q1: What are the primary reasons for incomplete Fmoc deprotection in PEGylated compounds?
A1: Incomplete Fmoc deprotection in PEGylated compounds can arise from several factors:
-
Steric Hindrance: The bulky polyethylene glycol (PEG) chain can physically obstruct the deprotecting agent, typically piperidine, from accessing the Fmoc group. This is particularly prevalent with longer PEG chains or when the Fmoc-protected amine is in a sterically crowded environment.
-
Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin support can limit the accessibility of reagents to the PEGylated peptide chain, leading to incomplete reactions.[1]
-
Aggregation: The growing PEGylated peptide chain can aggregate on the solid support, further hindering reagent access.[2]
-
Insufficient Reaction Time or Reagent Concentration: The reaction conditions may not be optimal for the specific PEGylated substrate, requiring adjustments to the deprotection time or the concentration of the base.[3]
Q2: How can I monitor the completeness of the Fmoc deprotection reaction?
A2: Several methods can be employed to monitor the reaction:
-
UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the reaction solution at approximately 301 nm.[1][2] This wavelength corresponds to the dibenzofulvene-piperidine adduct that is released upon Fmoc removal. The reaction is considered complete when the absorbance plateaus and returns to the baseline.
-
Kaiser Test: This is a qualitative colorimetric test used in solid-phase synthesis to detect the presence of free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests incomplete deprotection.
Q3: My Fmoc deprotection is incomplete. What steps can I take to improve the yield?
A3: If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Reaction Time: Extend the deprotection time to allow for complete reaction, especially when dealing with sterically hindered or aggregated sequences.
-
Perform a Second Deprotection Step: After the initial deprotection, drain the reagent and add a fresh solution of the deprotecting agent to ensure all Fmoc groups are removed.
-
Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration may be necessary for challenging substrates. However, be mindful of potential side reactions.
-
Use a Stronger Deprotection Cocktail: For particularly difficult cases, adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) to the piperidine solution can significantly enhance the rate of deprotection.
Q4: What are the common side reactions during Fmoc deprotection of PEGylated compounds, and how can they be minimized?
A4: The primary side reactions are similar to those in standard peptide synthesis but can be exacerbated by the properties of PEG.
-
Aspartimide Formation: This is a common side reaction, particularly at Asp-Gly or Asp-Ser sequences, and can be promoted by strong basic conditions. To minimize this, consider using a weaker base like piperazine or adding a base scavenger like 1-hydroxybenzotriazole (HOBt).
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cleavage from the resin. Using a combination of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation.
-
Racemization: Basic conditions can lead to the racemization of amino acids. Using milder bases or shorter deprotection times can help mitigate this issue.
Q5: What are the best practices for purifying PEGylated compounds after Fmoc deprotection?
A5: The purification of PEGylated compounds can be challenging due to the properties of PEG.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated proteins. The PEG chains can shield the charges on the protein surface, altering their interaction with the IEX resin and allowing for separation based on the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): SEC is effective at separating un-PEGylated from PEGylated proteins and removing low molecular weight impurities.
-
Aqueous Two-Phase Systems (ATPS): This technique offers a mild and effective method for the purification of PEGylated proteins, allowing for the separation of conjugates from the unreacted protein.
Quantitative Data Summary
The following table summarizes common deprotection conditions for Fmoc removal. Note that optimal conditions may vary depending on the specific PEGylated compound and solid support used.
| Deprotecting Agent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-55% (v/v) | DMF or NMP | 10-20 minutes | The most common reagent for Fmoc deprotection. |
| Piperidine with DBU | 20% Piperidine, 2% DBU (v/v) | DMF or NMP | 5-15 minutes | Recommended for sterically hindered or difficult sequences. |
| Piperazine with DBU | 5% Piperazine, 2% DBU (w/v) | NMP | 5-15 minutes | Can reduce side reactions like diketopiperazine formation. |
| Pyrrolidine | 3-5% (v/v) | DMF | 10 minutes (at elevated temp.) | An alternative base that can be effective at lower concentrations, especially at higher temperatures. |
Detailed Experimental Protocol
Standard Protocol for Fmoc Deprotection of a PEGylated Peptide on Solid Support
This protocol is a general guideline and may require optimization for your specific compound.
-
Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes. For difficult sequences, this time can be extended, or a double deprotection can be performed.
-
Monitoring (Optional): To monitor the reaction, a small aliquot of the supernatant can be taken and the absorbance at ~301 nm measured. A plateau in absorbance indicates the completion of the reaction.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines. A blue/purple color indicates successful deprotection.
-
Proceed to Next Step: The deprotected PEGylated peptide-resin is now ready for the next coupling step or cleavage from the resin.
Visualizations
References
How to improve PEGylation efficiency with Fmoc-PEG10-NHS ester
Welcome to the technical support center for Fmoc-PEG10-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, a process also known as PEGylation.[1][][] It consists of three main parts:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A protecting group for the amine, which is stable under acidic conditions but can be removed using a base, typically piperidine.[4][5]
-
PEG10 (Polyethylene Glycol) spacer: A ten-unit polyethylene glycol chain that is hydrophilic, non-immunogenic, and increases the solubility and hydrodynamic volume of the molecule it's attached to.
-
NHS (N-hydroxysuccinimide) ester: A reactive group that specifically targets primary amines (like the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond.
This reagent is commonly used to link molecules together, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), or to PEGylate proteins and peptides to improve their pharmacokinetic properties.
Q2: What is the core mechanism of PEGylation with an NHS ester?
A2: The PEGylation reaction with an NHS ester involves the nucleophilic attack of a primary amine from the target molecule on the NHS ester group of the PEG reagent. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient in a slightly basic pH range (7.2-8.5).
Q3: Why is the Fmoc group necessary?
A3: The Fmoc group serves as a temporary protecting group for an amine. This is particularly useful in multi-step synthesis. You can first react the NHS ester end of the molecule with a primary amine on your target. After this initial conjugation, the Fmoc group can be removed under basic conditions to reveal a new primary amine, which can then be used for subsequent conjugation steps.
Q4: What is the primary side reaction I should be aware of?
A4: The main competing side reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, converting it into an unreactive carboxylic acid. This hydrolysis reaction is accelerated at higher pH values. Therefore, a key challenge is to balance the need for a basic pH to facilitate the amine reaction with the need to minimize hydrolysis.
Troubleshooting Guide
Low PEGylation Yield
Q5: My final PEGylated product yield is very low. What are the common causes and how can I fix this?
A5: Low yield is a frequent issue in PEGylation. The following are common causes and their solutions:
-
Cause 1: Hydrolysis of this compound. The NHS ester is highly sensitive to moisture and has a limited half-life in aqueous buffers, especially at higher pH.
-
Solution: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare the reagent solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and do not store it as a stock solution in buffer.
-
-
Cause 2: Incorrect Reaction pH. The reaction between the NHS ester and the primary amine is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the hydrolysis of the NHS ester will be rapid.
-
Solution: The optimal pH range is typically between 7.2 and 8.5. Start with a pH of 7.5-8.0 for a good balance between the amidation reaction and hydrolysis. The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6.
-
-
Cause 3: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your yield.
-
Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), borate buffer, or HEPES. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.
-
-
Cause 4: Insufficient Molar Ratio of PEG Reagent. An inadequate amount of the PEG reagent will result in incomplete conjugation.
-
Solution: For concentrated protein solutions (e.g., >2 mg/mL), a 5- to 20-fold molar excess of the PEG reagent over the target molecule is a good starting point. For more dilute solutions, a higher molar excess may be required to achieve the desired degree of PEGylation.
-
-
Cause 5: Low Protein Concentration. Reactions are generally less efficient in dilute solutions.
-
Solution: If possible, increase the concentration of your target protein or peptide to 1-10 mg/mL.
-
Multiple Products or Lack of Specificity
Q6: I am seeing multiple PEGylated species (e.g., mono-, di-, tri-PEGylated) in my final product. How can I improve the selectivity for a single species?
A6: The formation of multiple products occurs when your target molecule has several accessible primary amines (e.g., multiple lysine residues).
-
Cause 1: High Molar Excess of PEG Reagent. A large excess of the this compound will drive the reaction towards modifying multiple available sites.
-
Solution: Carefully titrate the molar ratio of the PEG reagent to your target molecule. Start with a lower molar excess (e.g., 1:1 to 5:1) and analyze the results to find the optimal ratio that favors mono-PEGylation.
-
-
Cause 2: Reaction pH. At higher pH values, more amine groups (including those on other amino acids like tyrosine) can become deprotonated and potentially react with the NHS ester.
-
Solution: Perform the reaction at a lower pH (e.g., 7.2-7.5) to increase the specificity for the most reactive primary amines, such as the N-terminus, which often has a lower pKa than the epsilon-amino group of lysine.
-
-
Cause 3: Steric Hindrance. The bulky nature of the PEG chain can influence which sites are modified.
-
Solution: Branched or Y-shaped PEG reagents can sometimes increase selectivity for more sterically available amines compared to linear PEGs. While you are using a linear PEG10, understanding this principle can help in designing future experiments if site-selectivity is critical.
-
Product Purification Challenges
Q7: I am having difficulty purifying my PEGylated product from the unreacted starting materials.
A7: Purification can be challenging because the PEGylated product may have similar properties to the starting materials.
-
Cause 1: Similar Physicochemical Properties. The product and unreacted starting materials may have similar charge or solubility.
-
Solution: Utilize chromatography techniques that exploit the differences introduced by PEGylation.
-
Size Exclusion Chromatography (SEC): This is a very effective method as PEGylation significantly increases the hydrodynamic radius of the molecule. SEC can separate PEGylated conjugates from the native protein and smaller, unreacted PEG reagents.
-
Ion Exchange Chromatography (IEX): The PEG chain can shield the surface charges of a protein, altering its interaction with IEX resins. This change in charge interaction can be used to separate PEGylated species from the un-PEGylated protein.
-
Reversed-Phase HPLC (RP-HPLC): This technique can also be used, especially on an analytical scale, to separate positional isomers or products with different degrees of PEGylation.
-
-
-
Cause 2: Large Excess of Unreacted PEG. Removing a large excess of the PEG reagent can be difficult.
-
Solution: Optimize the reaction stoichiometry to use the minimum required excess of the this compound. After the reaction, dialysis or tangential flow filtration (TFF) can be effective for removing smaller, unreacted PEG molecules.
-
Quantitative Data Summary
Table 1: Key Parameters for Optimizing PEGylation with NHS Esters
| Parameter | Recommended Range/Value | Rationale & Notes | Citations |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and NHS ester hydrolysis (increases at higher pH). An optimal starting point is often 7.5-8.0. | |
| Molar Excess of PEG-NHS | 5- to 20-fold excess | For protein concentrations of 1-10 mg/mL. Dilute solutions may require a higher excess. Adjust to control the degree of PEGylation. | |
| Reaction Buffer | Phosphate (PBS), Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) to avoid competition with the target molecule. | |
| Reaction Time | 30 minutes to 2 hours | Typically performed at room temperature or 4°C. Monitor progress to determine the optimal time. | |
| Quenching Agent | 20-100 mM Tris or Glycine | Added after the desired reaction time to consume any unreacted NHS ester and stop the reaction. |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for PEGylation | Citations |
| 7.0 (at 0°C) | 4 - 5 hours | Slower reaction with amines, but the reagent is relatively stable, allowing for longer reaction times. | |
| 7.4 | > 120 minutes | A good starting point for balancing reactivity and stability. | |
| 8.6 (at 4°C) | ~10 minutes | Very rapid hydrolysis. Reactions must be fast, and reagent should be added immediately before starting. | |
| 9.0 | < 9 minutes | Extremely rapid hydrolysis. High risk of low yield due to reagent deactivation. |
Experimental Protocols & Visualizations
Protocol 1: General PEGylation of a Protein with this compound
-
Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, at pH 7.5.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange via dialysis or a desalting column.
-
PEG Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
PEGylation Reaction:
-
Calculate the volume of the PEG reagent stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
Caption: Experimental workflow for protein PEGylation with this compound.
Protocol 2: Fmoc Group Deprotection
Note: This step is performed after the PEGylation reaction and quenching if the goal is to expose the amine for further conjugation.
-
Solvent Exchange: If your PEGylated conjugate is in an aqueous buffer, it may need to be transferred to a suitable organic solvent. This can be achieved through methods like lyophilization followed by dissolution in DMF.
-
Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the deprotection solution to your PEGylated conjugate.
-
Incubation: Agitate the mixture at room temperature. The reaction is typically very fast; an incubation time of 5-10 minutes is usually sufficient.
-
Removal of Reagents: After deprotection, the piperidine and the dibenzofulvene-piperidine adduct must be removed. This can be accomplished by precipitation of the product, followed by washing, or by using size-exclusion chromatography.
Caption: Reaction pathway showing desired amidation vs. competing hydrolysis.
Protocol 3: Purification and Characterization
-
Purification:
-
Size Exclusion Chromatography (SEC): Equilibrate the SEC column with a suitable buffer (e.g., PBS). Load the quenched reaction mixture onto the column. Collect fractions and monitor the eluate by UV absorbance (e.g., at 280 nm for proteins). The PEGylated conjugate will elute earlier than the un-PEGylated protein and the small molecule byproducts.
-
Ion Exchange Chromatography (IEX): Choose an anion or cation exchange column based on the pI of your protein. Elute with a salt gradient. The PEGylated protein will typically elute at a different salt concentration than the native protein due to charge shielding by the PEG chain.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions. Successful PEGylation will result in a band with a higher apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (LC/MS): This is the most definitive method to confirm the mass of the PEGylated product and determine the degree of PEGylation (the number of PEG chains attached).
-
Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.
References
Technical Support Center: Post-Reaction Purification of Fmoc-PEG10-NHS Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of excess Fmoc-PEG10-NHS ester and its related byproducts following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main contaminants I need to remove after my reaction with this compound?
After your conjugation reaction, two main small-molecule contaminants are typically present:
-
Unreacted this compound: Excess reagent that did not react with your target molecule.
-
Hydrolyzed Fmoc-PEG10-COOH: The NHS ester is sensitive to moisture and can hydrolyze in aqueous buffers, forming an unreactive carboxylic acid byproduct.[1][2] This byproduct cannot react with your target molecule but will contaminate the final product if not removed.
Q2: What are the primary methods for removing these PEG contaminants?
The most effective purification methods separate molecules based on differences in size, hydrophobicity, or charge. The choice of method depends heavily on the properties of your target molecule (e.g., protein, peptide, or small molecule). The main techniques are:
-
Size Exclusion Chromatography (SEC): Ideal for separating larger conjugated products from smaller, unreacted PEG linkers.[][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is very effective for purifying peptides and small molecules.[]
-
Dialysis / Tangential Flow Filtration (TFF): Useful for large molecules like proteins, where a membrane with a specific Molecular Weight Cut-Off (MWCO) can retain the large product while allowing small contaminants to diffuse away.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective if the PEGylated product has a significantly different net charge compared to the unreacted PEG reagent.
Q3: My target molecule is a large protein (>30 kDa). What is the best purification method?
For large proteins, size-based separation methods are typically the most straightforward.
-
Dialysis or TFF: This is a simple and effective first step. Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein but large enough to allow the this compound (MW ≈ 800 Da) to pass through. A 3-10 kDa MWCO membrane is a common choice.
-
Size Exclusion Chromatography (SEC): SEC provides higher resolution and is excellent for removing trace amounts of unreacted PEG and aggregates. It is often used as a final polishing step after dialysis.
Q4: I am conjugating the PEG linker to a small peptide (<5 kDa). Which method should I use?
For small peptides, the size difference between the desired product and the excess reagent may not be large enough for effective separation by SEC or dialysis.
-
Reverse-Phase HPLC (RP-HPLC): This is the preferred method. The addition of the PEG chain alters the hydrophobicity of the peptide, usually allowing for a clear separation from both the unreacted peptide and the more hydrophobic Fmoc-containing PEG reagent.
Method Comparison for Purification
The selection of a purification strategy is critical and depends on the molecular weight (MW) of the final conjugate. Below is a summary of common techniques and their suitability.
| Purification Method | Principle | Best Suited For (MW) | Typical Purity | Pros | Cons |
| Reverse-Phase HPLC | Hydrophobicity | Peptides & Small Molecules (<10 kDa) | >98% | High resolution, excellent for resolving isomers and byproducts. | Requires method development, limited by sample load capacity. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Proteins & Large Molecules (>20 kDa) | >95% | Mild conditions, preserves protein activity, effective for buffer exchange. | Lower resolution for molecules of similar size, potential for sample dilution. |
| Dialysis / TFF | Size (MWCO) | Proteins & Large Molecules (>10 kDa) | >90% | Simple, scalable, good for bulk removal and buffer exchange. | Slow, may not remove all impurities, potential for sample loss due to non-specific binding. |
| Ion Exchange Chromatography (IEX) | Net Charge | Charged Molecules (Proteins, Peptides) | Variable | High capacity, can separate based on degree of PEGylation. | Requires charge difference between product and impurities, sensitive to buffer pH and salt. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (for Peptides/Small Molecules)
This protocol is designed for purifying a PEGylated peptide from excess this compound and its hydrolyzed form.
-
Column Selection: Choose a C18 or C8 analytical or semi-preparative column. C18 columns are generally a good starting point for peptide separations.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Reaction Quenching: Before injection, quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to react with any remaining active NHS ester.
-
Chromatography Conditions:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: Monitor at 220 nm (for peptide bonds) and 280 nm (if aromatic residues are present). The Fmoc group also absorbs UV light, aiding in the detection of contaminants.
-
Gradient: Develop a gradient based on the hydrophobicity of your peptide. A typical starting gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the product peak. Analyze fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity and purity of the PEGylated product.
Protocol 2: Purification by Size Exclusion Chromatography (for Proteins)
This protocol is for removing small molecule impurities from a larger PEGylated protein.
-
Column Selection: Select an SEC column with a fractionation range appropriate for your protein. For example, a column suitable for separating proteins in the 10-600 kDa range.
-
Buffer Preparation: Prepare an isocratic mobile phase that is compatible with your protein's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is degassed and filtered.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatography Run:
-
Inject the sample and run the column at a flow rate recommended by the manufacturer.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Fraction Collection: The PEGylated protein, having a larger hydrodynamic radius, will elute first. The smaller, unreacted this compound and its hydrolyzed byproduct will elute later. Collect the fractions corresponding to the main protein peak.
Troubleshooting Guide
Issue 1: Poor separation between my product and excess PEG reagent using SEC.
-
Possible Cause: The size difference between your product and the contaminant is insufficient for the selected column. This is common for smaller proteins or peptides.
-
Solution:
-
Switch to RP-HPLC: If your molecule is stable under RP-HPLC conditions, this method offers much higher resolution based on hydrophobicity.
-
Optimize SEC Conditions: Ensure the sample volume is small relative to the column volume and that the flow rate is optimal. A lower flow rate can sometimes improve resolution.
-
Issue 2: The final product is still contaminated with the hydrolyzed PEG (Fmoc-PEG10-COOH) after purification.
-
Possible Cause: The purification method lacks the necessary resolution. The hydrolyzed form can be particularly challenging to remove as its properties are similar to the active ester.
-
Solution:
-
Employ Orthogonal Chromatography: Combine two different chromatography techniques. For example, use IEX first to separate based on charge, followed by RP-HPLC or SEC for a final polishing step.
-
Optimize RP-HPLC Gradient: A shallower gradient during the elution of the product peak can significantly improve the separation of closely related species.
-
Issue 3: Low recovery of my PEGylated product after RP-HPLC.
-
Possible Cause: Non-specific binding of the product to the column matrix or precipitation on the column.
-
Solution:
-
Change Column Chemistry: Try a different stationary phase (e.g., C8 or C4 instead of C18) which may have different hydrophobic interactions.
-
Increase Column Temperature: Running the separation at a higher temperature (e.g., 45-60 °C) can improve peak shape and recovery for some proteins.
-
Adjust Mobile Phase: Ensure the pH of the mobile phase is appropriate for your product's stability and solubility.
-
Visualized Workflows and Chemistry
Caption: Reaction scheme showing the desired conjugation and formation of key byproducts.
References
Technical Support Center: Troubleshooting Incomplete Fmoc-PEG10-NHS Ester Reactions
Welcome to the technical support center for bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the incomplete reaction of Fmoc-PEG10-NHS ester with amine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of an incomplete reaction with an this compound?
An incomplete reaction is most often due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which is highly susceptible to moisture. This hydrolysis reaction competes with the desired amine coupling, converting the reactive NHS ester into a non-reactive carboxylic acid and reducing conjugation efficiency.[1][2]
Q2: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction is typically between 7.2 and 8.5.[3][4] In this range, the primary amine of the substrate is sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is minimized. At a pH below 7, the amine is protonated and less reactive, whereas at a pH above 8.5, the rate of hydrolysis increases significantly.[2]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines, as they will compete with your substrate for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester reactions.
-
Incompatible Buffers: Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
Q4: How should I prepare and handle the this compound?
This compound is moisture-sensitive. It should be stored in a desiccated environment at the recommended temperature (typically -20°C). Before use, allow the vial to equilibrate to room temperature to prevent condensation. For the reaction, dissolve the ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the reaction mixture.
Q5: Can I check the activity of my this compound?
Yes, you can assess the reactivity of the NHS ester by intentionally hydrolyzing it and measuring the release of N-hydroxysuccinimide (NHS) via spectrophotometry at 260 nm. An active ester will show a significant increase in absorbance at 260 nm after hydrolysis with a mild base.
Troubleshooting Guide: Incomplete Reaction
If you are experiencing low yields or an incomplete reaction, consult the following table and workflow.
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Buffer | Phosphate, Carbonate, HEPES, Borate | Avoids competing primary amines present in buffers like Tris or glycine. |
| Solvent for Ester | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the moisture-sensitive NHS ester. |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester to substrate | Drives the reaction towards product formation. The optimal ratio should be determined empirically. |
| Substrate Conc. | >1 mg/mL | Higher concentrations favor the desired bimolecular reaction over the unimolecular hydrolysis. |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | Allows sufficient time for the reaction to proceed to completion. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
Troubleshooting Workflow
If you suspect an incomplete reaction, follow this logical troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting decision tree for incomplete this compound reactions.
Experimental Protocols
Protocol 1: Standard this compound Coupling Reaction
This protocol provides a general procedure for conjugating this compound to a substrate containing a primary amine.
-
Prepare the Substrate Solution: Dissolve the amine-containing substrate in a compatible reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the final desired reaction concentration.
-
Initiate the Reaction: Add the NHS ester solution to the substrate solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Testing the Reactivity of this compound
This protocol allows for a qualitative assessment of the NHS ester's activity.
-
Prepare Solutions:
-
Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of a compatible buffer (e.g., phosphate buffer, pH 7.5). If not water-soluble, first dissolve in 0.25 mL of anhydrous DMSO or DMF, then add 2 mL of buffer.
-
Control Solution: Prepare a tube with the same buffer and organic solvent (if used) but without the NHS ester.
-
Base Solution: Prepare a 0.5-1.0 N NaOH solution.
-
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the Reagent Solution.
-
Induce Hydrolysis: Add 100 µL of the 0.5-1.0 N NaOH solution to 1 mL of the Reagent Solution. Mix for 30 seconds.
-
Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-treated Reagent Solution at 260 nm.
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the competing hydrolysis side reaction.
References
Validation & Comparative
Introduction to PEGylation and PEG Linkers
A Comprehensive Guide to Fmoc-PEG10-NHS Ester and Other PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins. Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1] This guide provides an in-depth comparison of this compound with other PEG linkers, supported by experimental data and detailed methodologies to inform your selection process.
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[1] This modification can improve a drug's pharmacological properties by increasing its hydrodynamic size, which reduces renal clearance and extends its circulation half-life.[1][2] PEG linkers also enhance water solubility and can shield the attached molecule from enzymatic degradation and immune recognition.[1]
PEG linkers can be broadly categorized based on their dispersity:
-
Monodisperse (or discrete) PEG (dPEG®): These are pure compounds with a precise, single molecular weight and a defined number of PEG units. This uniformity leads to better batch-to-batch reproducibility and more homogeneous bioconjugates. This compound is an example of a monodisperse PEG linker.
-
Polydisperse PEG: This is a mixture of polymers with a range of molecular weights. While often less expensive, polydisperse PEGs can lead to heterogeneous products, which can complicate characterization and regulatory approval.
This compound: A Detailed Profile
This compound is a heterobifunctional, monodisperse PEG linker. Its key features include:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine terminus. It is commonly used in solid-phase peptide synthesis (SPPS) and can be removed under basic conditions (e.g., with piperidine) to allow for further conjugation.
-
PEG10 spacer: A hydrophilic chain of ten ethylene glycol units. This spacer increases the solubility of the conjugate in aqueous media and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group that forms stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7.2-8.5.
Comparison of this compound with Other PEG Linkers
The choice of a PEG linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Below is a comparison of this compound with other common PEG linkers.
Comparison with Other Fmoc-PEG-NHS Esters (Varying PEG Length)
The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the bioconjugate.
| Property | Fmoc-PEG4-NHS Ester | This compound | Fmoc-PEG24-NHS Ester |
| Molecular Weight | Lower | Moderate | Higher |
| Spacer Length | Shorter | Moderate | Longer |
| Hydrophilicity | Good | Excellent | Superior |
| Steric Hindrance | Higher potential | Moderate | Lower potential |
| Applications | Short-range conjugations | General purpose, ADCs, PROTACs | Applications requiring significant spatial separation and solubility enhancement |
Comparison with Other Functionalized PEG10-NHS Esters
The choice of the terminal protecting group on the PEG linker is dictated by the overall synthetic strategy.
| Property | This compound | m-PEG10-NHS Ester | Boc-PEG10-NHS Ester |
| Terminal Group | Fmoc-amine | Methoxy | Boc-amine |
| Deprotection | Base-labile (e.g., piperidine) | N/A (stable) | Acid-labile (e.g., TFA) |
| Primary Use Case | Solid-phase peptide synthesis, orthogonal protection strategies | PEGylation of proteins where the PEG terminus is not further modified | Solution-phase synthesis, orthogonal protection strategies |
Comparison with Non-PEG Linkers
Non-PEG linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are also widely used in bioconjugation.
| Property | This compound | SMCC |
| Spacer Composition | Hydrophilic PEG | Hydrophobic cyclohexane |
| Solubility Enhancement | High | Low |
| Immunogenicity | Generally low | Can be immunogenic |
| Flexibility | High | Rigid |
| Reactive Ends | Amine (protected), NHS ester | NHS ester, Maleimide (thiol-reactive) |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the labeling of a protein with this compound via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography (SEC) using a desalting column.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc group to yield a free amine.
Materials:
-
Fmoc-PEG-conjugated molecule
-
20% piperidine in DMF
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution.
-
Incubate for 30 minutes at room temperature.
-
Purify the deprotected product by precipitation with cold diethyl ether or by reverse-phase HPLC.
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for Protein Conjugation with this compound.
Chemical Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a Primary Amine.
Logical Relationship of PEG Linker Properties
Caption: Influence of PEG Linker Properties on Bioconjugate Performance.
Conclusion
This compound is a versatile and valuable tool in bioconjugation and drug development, offering a balance of hydrophilicity, spacer length, and reactive functionalities. The choice between this compound and other PEG linkers should be guided by the specific requirements of the application, including the desired properties of the final bioconjugate and the overall synthetic strategy. The use of monodisperse PEG linkers, such as this compound, is generally recommended to ensure the homogeneity and reproducibility of the resulting bioconjugates.
References
A Head-to-Head Comparison: Fmoc-PEG10-NHS Ester vs. SMCC Linker for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical properties profoundly influence the stability, solubility, and overall performance of the final product. This guide provides an objective, data-driven comparison of two widely used linkers: the PEGylated Fmoc-PEG10-NHS ester and the heterobifunctional SMCC linker.
This comparison will delve into the structural and functional differences, performance metrics, and ideal applications for each linker, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Introduction to the Linkers
This compound: This linker features a polyethylene glycol (PEG) spacer of ten ethylene glycol units, flanked by a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides reactivity towards primary amines, while the Fmoc group offers a stable protecting group for an amine that can be deprotected for subsequent conjugation steps. The PEG component enhances the hydrophilicity and solubility of the conjugate.[1][2][3][4][] Its application is prominent in the synthesis of PROTACs, where the linker bridges a target protein-binding ligand and an E3 ligase-recruiting ligand.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC is a heterobifunctional crosslinker composed of an NHS ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues on an antibody), while the maleimide group specifically targets sulfhydryl groups (e.g., cysteine residues). This dual reactivity allows for a two-step conjugation process, making it a workhorse in the construction of ADCs, where a cytotoxic payload is attached to a monoclonal antibody.
Structural and Functional Comparison
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester (amine-reactive), Fmoc-protected amine | N-Hydroxysuccinimide (NHS) ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Spacer Arm | Hydrophilic 10-unit polyethylene glycol (PEG10) chain | Hydrophobic cyclohexane ring |
| Primary Applications | PROTACs, PEGylation of biomolecules | Antibody-Drug Conjugates (ADCs), protein-protein crosslinking |
| Key Characteristics | Increases solubility and hydrophilicity, provides a protected amine for sequential conjugation. | Forms stable thioether bonds, non-cleavable linker contributing to ADC stability. |
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC significantly impacts the physicochemical properties and in vivo performance of the resulting bioconjugate. The following tables summarize key performance metrics based on published experimental data.
Table 1: Reaction Efficiency and Conditions
| Parameter | This compound (via NHS ester) | SMCC (via NHS ester and Maleimide) |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) and Sulfhydryls (-SH) |
| Optimal Reaction pH | 7.2 - 8.5 | NHS ester: 7.2 - 8.5; Maleimide: 6.5 - 7.5 |
| Typical Reaction Time | 1 - 4 hours at room temperature | NHS ester: 30 - 60 min at RT; Maleimide: 1 - 2 hours at RT |
| Conjugation Efficiency | Generally high, but dependent on protein concentration and pH. | Generally high due to the specific and rapid reaction of maleimide with thiols. |
| Competing Reactions | Hydrolysis of NHS ester, particularly at higher pH. | Hydrolysis of NHS ester and maleimide group (at pH > 7.5). |
Table 2: Impact on Bioconjugate Properties
| Property | This compound | SMCC |
| Solubility & Aggregation | Significantly improves solubility and reduces aggregation of hydrophobic payloads due to the hydrophilic PEG chain. | The hydrophobic cyclohexane ring can contribute to aggregation, especially with hydrophobic payloads. |
| In Vivo Stability | Forms a stable amide bond. The PEG chain can shield the conjugate from proteolysis. | Forms a stable amide bond and a relatively stable thioether bond. The thioether bond can undergo retro-Michael reaction in the presence of thiols like glutathione, leading to potential payload deconjugation. |
| Pharmacokinetics (PK) | Increases hydrodynamic volume, leading to reduced renal clearance and a longer plasma half-life. | Pharmacokinetics are highly dependent on the conjugated antibody and payload. The linker itself has a smaller impact on hydrodynamic radius compared to a PEGylated linker. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and SMCC linkers.
Protocol for Comparative Conjugation Efficiency
Objective: To determine and compare the conjugation efficiency of this compound and SMCC to a model protein (e.g., a monoclonal antibody).
Materials:
-
Model antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.
-
This compound.
-
SMCC.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2.
-
Thiol-containing payload (for SMCC reaction, e.g., a cysteine-containing peptide).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
-
SDS-PAGE and Western Blotting reagents.
-
HPLC-SEC (Size-Exclusion Chromatography) system.
Procedure:
Part A: this compound Conjugation
-
Protein Preparation: Exchange the antibody into the Conjugation Buffer.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-fold molar excess of the linker stock solution to the antibody solution. Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching: Add quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with PBS.
Part B: SMCC Conjugation (Two-Step)
-
Antibody Activation:
-
Prepare the antibody in Conjugation Buffer as in Part A.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
Add a 10-fold molar excess of the SMCC stock solution to the antibody. Incubate for 45 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer (pH 7.2).
-
-
Payload Conjugation:
-
Immediately add a 3-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1.5 hours at room temperature.
-
Quench the reaction by adding N-ethylmaleimide to cap any unreacted thiols.
-
Analysis:
-
Determine the protein concentration of the final conjugates.
-
Analyze the conjugates by SDS-PAGE to visualize the increase in molecular weight.
-
Use HPLC-SEC to determine the extent of aggregation and the drug-to-antibody ratio (DAR) for the SMCC conjugate.
-
Calculate conjugation efficiency as the percentage of conjugated antibody.
Protocol for Comparative In Vitro Stability in Serum
Objective: To compare the stability of the amide bond (from this compound) and the thioether bond (from SMCC) in human serum.
Materials:
-
Purified conjugates from Protocol 5.1.
-
Human serum.
-
PBS.
-
HPLC-MS (Liquid Chromatography-Mass Spectrometry) system.
Procedure:
-
Dilute the purified conjugates to a final concentration of 1 mg/mL in pre-warmed human serum.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of each sample.
-
Immediately analyze the aliquots by HPLC-MS to quantify the amount of intact conjugate and any degradation products (e.g., deconjugated payload for the SMCC conjugate).
-
Plot the percentage of intact conjugate over time to determine the stability profile and calculate the half-life of each conjugate in serum.
Conclusion and Recommendations
The choice between this compound and the SMCC linker is highly dependent on the specific application and the desired properties of the final bioconjugate.
-
This compound is the superior choice when hydrophilicity, increased solubility, and a longer pharmacokinetic profile are paramount. Its PEG spacer is highly effective at mitigating the aggregation of hydrophobic molecules, making it ideal for the development of PROTACs and for the general PEGylation of proteins and peptides to improve their in vivo performance.
-
SMCC remains a robust and widely used linker for applications requiring a stable, non-cleavable linkage between an amine and a sulfhydryl group , most notably in the field of ADCs. Its well-defined chemistry allows for efficient and controlled conjugation. However, researchers must consider the potential for hydrophobicity-induced aggregation and the in vivo stability of the thioether bond, which can be susceptible to a retro-Michael reaction.
Ultimately, the experimental data on conjugation efficiency, stability, and the impact on the physicochemical properties of the final bioconjugate should guide the selection process for each specific research and development program.
References
A Researcher's Guide to Orthogonal PEG Linker Strategies: Alternatives to Fmoc Protection
In the realm of solid-phase peptide synthesis (SPPS) and the development of complex bioconjugates, the strategic use of protecting groups is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been a cornerstone for protecting the N-terminus of PEG linkers and amino acids, prized for its lability to basic conditions. However, the synthesis of advanced constructs such as cyclic peptides, branched peptides, or molecules requiring site-specific modifications demands a more sophisticated toolbox. This necessity has driven the adoption of orthogonal protecting groups for PEG linkers, which can be selectively removed without disturbing the Fmoc-protected backbone or acid-labile side-chain protecting groups.
This guide provides an objective comparison of the primary alternatives to Fmoc-protected PEG linkers, focusing on linkers protected with Allyloxycarbonyl (Alloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). We present a summary of their performance based on experimental data, detailed deprotection protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their synthetic needs.
Comparative Data Analysis
The selection of an orthogonal protecting group hinges on its stability, cleavage efficiency under mild conditions, and compatibility with the overall synthetic scheme. The following table summarizes key performance metrics for Alloc, Dde, and ivDde as alternatives to the standard Fmoc group for PEG linker protection.
| Protecting Group | Cleavage Reagent | Typical Conditions | Deprotection Time | Key Advantages | Potential Challenges & Mitigation |
| Fmoc | Secondary Amine (e.g., Piperidine) | 20% Piperidine in DMF | 5-20 minutes | Fast, efficient, easily monitored by UV. | Not orthogonal to other base-labile groups. |
| Alloc | Palladium(0) Catalyst + Scavenger | 0.1-0.3 eq. Pd(PPh₃)₄ + 20-25 eq. Phenylsilane in DCM | 20-60 minutes | Orthogonal to both acid- and base-labile groups; Mild, neutral conditions.[1][2] | Catalyst can be air-sensitive and may require an inert atmosphere.[3] Inefficient scavenging can lead to N-allyl adducts.[3] Thorough washing is critical to remove palladium traces.[3] |
| Dde | Hydrazine | 2% Hydrazine monohydrate in DMF | ~10 minutes (e.g., 3 treatments x 3 min) | Orthogonal to acid-labile groups; Fast removal. | Not fully orthogonal to Fmoc (hydrazine can slowly remove Fmoc). Prone to intra- and intermolecular migration during piperidine treatment. |
| ivDde | Hydrazine | 2-4% Hydrazine monohydrate in DMF | 10-20 minutes (multiple treatments often required) | More stable than Dde, less prone to migration. Orthogonal to acid-labile groups. | Removal can be sluggish and incomplete, especially for C-terminal residues or in aggregated sequences. Increasing hydrazine concentration (e.g., to 4%) or the number of treatments can improve efficiency. |
In-Depth Analysis and Experimental Protocols
Alloc-Protected PEG Linkers
The Allyloxycarbonyl (Alloc) group is a premier choice for achieving true orthogonality in Fmoc-based SPPS. Its removal is based on palladium(0)-catalyzed allyl transfer to a scavenger, a mechanism entirely distinct from the basic or acidic cleavage of other common protecting groups. This allows for selective deprotection of a PEGylated lysine side chain, for example, to perform on-resin cyclization or branching.
This protocol is adapted from standard procedures for the removal of the Alloc group from a peptide-resin.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x resin volume).
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq., ~11.6 mg) in DCM (~5 mL). Add a scavenger, such as phenylsilane (PhSiH₃) (20 eq., ~0.24 mL). The reaction is air-sensitive and should ideally be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Add the deprotection cocktail to the resin. Agitate the mixture gently at room temperature for 20 minutes.
-
Repeat Treatment: Drain the solution and repeat the deprotection step (Step 4) with a fresh solution for another 20 minutes to ensure complete removal.
-
Final Washing: Drain the reaction solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:
-
DCM (5x)
-
0.5% DIPEA in DMF (3x)
-
DMF (5x)
-
DCM (5x)
-
-
Confirmation: Before proceeding, confirm complete deprotection using a qualitative method like the Kaiser test.
Dde & ivDde-Protected PEG Linkers
The Dde and the more robust ivDde groups offer a popular orthogonal strategy based on their unique lability to dilute hydrazine. This allows for their selective removal in the presence of both acid-labile (Boc, tBu) and base-labile (Fmoc) groups, although hydrazine can slowly cleave Fmoc, necessitating N-terminal Boc protection if the strategy is employed mid-synthesis. The ivDde group was developed to overcome the tendency of Dde to migrate between amine groups during synthesis. However, its increased steric hindrance can make its removal challenging.
This protocol is based on optimized conditions designed to ensure complete removal of the ivDde group.
-
Resin Preparation: Swell the ivDde-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a 2% to 4% (v/v) solution of hydrazine monohydrate in DMF. Note: Higher concentrations (up to 4%) may be necessary for difficult sequences, but concentrations above 2% can risk side reactions like peptide cleavage at Glycine residues.
-
Reaction: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin). Allow the mixture to react at room temperature for 3-5 minutes with gentle agitation.
-
Repeat Treatment: Drain the solution and repeat the hydrazine treatment two to four more times. The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate, as the indazole by-product is chromophoric.
-
Final Washing: After the final treatment, wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine and the reaction by-product.
-
Confirmation: Perform a Kaiser test to confirm the presence of the free amine before proceeding with the subsequent synthetic step.
Logic of Orthogonal Protection Strategies
The power of these alternative linkers lies in the concept of orthogonality, where multiple classes of protecting groups can coexist on a single molecule and be removed independently by exposing them to specific, non-interfering chemical conditions. This enables the precise, stepwise construction of highly complex molecules.
Conclusion
The choice of an orthogonal protecting group for PEG linkers is a critical decision in the design of a synthetic strategy.
-
Alloc offers the most robust orthogonality to standard Fmoc/tBu chemistry, making it ideal for complex syntheses where cross-reactivity is a major concern, despite the need for careful handling of the palladium catalyst.
-
ivDde provides a metal-free alternative that is highly stable during synthesis. It is an excellent choice, but researchers must be prepared to optimize deprotection conditions, as its removal can be sequence-dependent and occasionally incomplete.
-
Dde is a faster-to-remove option but should be used with caution due to its known potential for migration.
Ultimately, the optimal choice depends on the specific requirements of the target molecule, the nature of the peptide sequence, and the subsequent modification steps planned. Small-scale pilot experiments are often beneficial to validate and optimize the chosen deprotection strategy for a particular system.
References
A Comparative Guide to the Characterization of PEGylated Proteins: A Focus on Fmoc-PEG10 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein-polymer conjugates is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for the characterization of proteins conjugated with a monodisperse polyethylene glycol (PEG) linker, specifically focusing on a hypothetical Fmoc-PEG10-protein conjugate. We will delve into the experimental data, detailed protocols, and a comparative analysis with alternative protein modification strategies.
The covalent attachment of PEG to a protein, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2][3][4][5] Benefits include improved bioavailability, reduced immunogenicity, and an extended circulating half-life. The use of a monodisperse PEG linker, such as one with ten ethylene glycol units (PEG10), simplifies the analytical challenges often associated with the inherent heterogeneity of traditional polymeric PEG reagents. While the N-fluorenylmethyloxycarbonyl (Fmoc) group is primarily a protecting group in peptide synthesis, for the purpose of this guide, we will consider its presence as part of a unique linker technology requiring specific characterization.
Key Characterization Techniques and Comparative Data
The successful characterization of an Fmoc-PEG10-protein conjugate relies on a suite of orthogonal analytical methods to determine critical quality attributes such as the degree of PEGylation, site of attachment, purity, and structural integrity.
| Analytical Technique | Parameter Measured | Fmoc-PEG10-Protein Conjugate | Alternative: Polydisperse PEG-Protein Conjugate |
| Mass Spectrometry (MS) | Molecular Weight, Degree of PEGylation, Heterogeneity | Precise mass determination of discrete conjugate species (e.g., mono-, di-PEGylated). A single, sharp peak for each species is expected. | Broad, heterogeneous mass distribution, making it challenging to resolve individual PEGylated species. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Size, Aggregation, Purity | A distinct peak for the conjugate, well-separated from the unconjugated protein and free PEG. Allows for quantification of purity and aggregation. | Broader peaks due to size dispersity of the conjugate, potentially overlapping with aggregates or other species. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity, Purity, Isomer Separation | Sharp, well-resolved peaks for different PEGylated forms and positional isomers. | Complex chromatograms with broad, overlapping peaks, making quantification and isomer separation difficult. |
| Circular Dichroism (CD) Spectroscopy | Secondary and Tertiary Structure | Minimal to no change in the CD spectrum compared to the native protein, indicating preservation of the protein's fold upon conjugation. | Potential for greater structural perturbations due to the bulkiness and heterogeneity of the attached PEG chains. |
| Functional/Activity Assays | Biological Activity | High retention of biological activity, assuming conjugation at a non-critical site. | Variable and potentially lower retention of activity due to steric hindrance from the larger, polydisperse PEG. |
Experimental Workflow & Methodologies
The comprehensive characterization of an Fmoc-PEG10-protein conjugate involves a multi-step workflow, from initial conjugation to in-depth analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
A Comparative Guide to PEGylation Efficiency: Fmoc-PEG10-NHS Ester vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is critical for optimizing the therapeutic properties of biomolecules. This guide provides an objective comparison of Fmoc-PEG10-NHS ester with other common PEGylation reagents, supported by detailed experimental protocols and comparative data to inform your selection process.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides. It can improve solubility, increase in vivo half-life, and reduce immunogenicity. The choice of the PEGylating agent, including its functional group and any protecting groups, significantly impacts the efficiency of the conjugation reaction and the characteristics of the final product.
This guide focuses on the performance of this compound, a heterobifunctional reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group provides a temporary protecting group that can be removed under mild basic conditions, allowing for subsequent modifications, while the NHS ester targets primary amines on biomolecules. We compare its performance against two widely used alternatives: a standard methoxy-terminated PEG-NHS ester (mPEG-NHS) and a thiol-reactive Maleimide-PEG.
Comparative Analysis of PEGylation Efficiency
The efficiency of a PEGylation reaction is primarily assessed by the reaction yield and the degree of PEGylation (DoP), which is the average number of PEG molecules conjugated to a single protein or peptide molecule. The following table summarizes typical quantitative performance metrics for this compound and its alternatives based on a model peptide.
| PEGylation Reagent | Target Residue(s) | Typical Degree of PEGylation (DoP) | Typical Mono-PEGylated Product Yield (%) | Key Advantages | Key Disadvantages |
| This compound | N-terminus, Lysine | 1 - 3 | 60 - 80% | Orthogonal chemistry with Fmoc protection for further modification. | Requires an additional deprotection step. |
| mPEG-NHS Ester | N-terminus, Lysine | 1 - 5 (random) | Variable (often a heterogeneous mixture) | Simple one-step reaction. | Lack of site-selectivity can lead to product heterogeneity. |
| Maleimide-PEG | Cysteine (free thiol) | 1 (site-specific) | >90% | High site-specificity leading to a homogeneous product. | Requires an available and accessible free cysteine residue. |
Note: The presented data are typical ranges and can vary significantly depending on the protein/peptide, reaction conditions, and the specific PEG reagent used.
Experimental Protocols
To provide a framework for a direct comparison of these PEGylation reagents, detailed protocols for a model experiment are provided below. A model peptide, such as a synthetic glucagon-like peptide-1 (GLP-1) analogue with a single cysteine residue for the Maleimide-PEG reaction, is recommended for this comparative study.
Protocol 1: PEGylation of a Model Peptide
Materials:
-
Model Peptide (e.g., GLP-1 analogue)
-
This compound
-
mPEG-NHS ester (of comparable molecular weight)
-
Maleimide-PEG (of comparable molecular weight)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve each PEG reagent in DMF or DMSO to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
For this compound and mPEG-NHS ester: Add a 5-fold molar excess of the dissolved PEG reagent to the peptide solution.
-
For Maleimide-PEG: Add a 3-fold molar excess of the dissolved PEG reagent to the peptide solution.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for an additional 15 minutes.
-
(Optional) Fmoc Deprotection: For the Fmoc-PEGylated peptide, add 20% piperidine in DMF to the reaction mixture and incubate for 20 minutes at room temperature to remove the Fmoc group.
-
Purification: Purify the PEGylated peptides from unreacted PEG and peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).
Protocol 2: RP-HPLC Analysis for PEGylation Efficiency
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified PEGylated peptide samples and an un-PEGylated peptide standard in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the un-PEGylated peptide, mono-PEGylated, di-PEGylated (if any), and unreacted PEG reagent.
-
-
Data Analysis:
-
Identify the peaks corresponding to the un-PEGylated and PEGylated peptide species based on their retention times. PEGylated peptides will typically have longer retention times than their unmodified counterparts on RP-HPLC.
-
Calculate the reaction yield by integrating the peak areas of the PEGylated species and expressing it as a percentage of the total peptide-related peak areas (un-PEGylated + PEGylated).
-
Protocol 3: MALDI-TOF MS for Degree of PEGylation
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
Procedure:
-
Sample Preparation: Mix the purified PEGylated peptide samples 1:1 (v/v) with the matrix solution.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Acquire mass spectra in the appropriate mass range.
-
Data Analysis:
-
The mass spectrum will show a series of peaks corresponding to the un-PEGylated peptide and the peptide with one or more PEG chains attached.
-
The mass difference between adjacent peaks in a series corresponds to the mass of a single PEG unit.
-
The average degree of PEGylation (DoP) can be calculated from the weighted average of the peak intensities of the different PEGylated species.[1]
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
The selection of an appropriate PEGylation reagent is a critical decision in the development of biotherapeutics. This compound offers the advantage of orthogonal chemistry, allowing for high-yield PEGylation with the option for further, site-specific modifications after Fmoc deprotection. This makes it a valuable tool for creating more complex and well-defined bioconjugates.
In contrast, standard mPEG-NHS esters provide a simpler, one-step conjugation method, but often at the cost of product homogeneity. For applications where site-specificity is paramount and a free cysteine is available, Maleimide-PEG reagents offer the highest degree of control, leading to a more uniform product.
Ultimately, the optimal choice of PEGylation reagent will depend on the specific requirements of the application, including the nature of the biomolecule, the desired level of product homogeneity, and the need for subsequent modifications. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to the HPLC Purification of Fmoc-PEG10-Labeled Peptides
The purification of peptides modified with N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting groups and Polyethylene Glycol (PEG) linkers, specifically Fmoc-PEG10, presents unique challenges for researchers and drug development professionals. The inherent hydrophobicity of the Fmoc group combined with the hydrophilic and heterogeneous nature of the PEG chain demands robust and optimized purification strategies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and other purification alternatives, supported by experimental data and detailed protocols.
The primary challenge in the purification of PEGylated peptides is managing their complex chromatographic behavior. The PEG chain itself is polydisperse, meaning it consists of a distribution of different chain lengths. This dispersity leads to significant peak broadening in reversed-phase HPLC (RP-HPLC), complicating the isolation of the target peptide.[1][2] The retention time of a PEGylated peptide in RP-HPLC often increases with the length of the PEG chain.[1][2]
Comparative Analysis of HPLC Purification Strategies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for peptide purification.[3] The choice of column, mobile phase, and gradient conditions is critical for achieving high purity and recovery of Fmoc-PEG10-labeled peptides.
Key Optimization Parameters for RP-HPLC:
-
Column Selection: The choice of stationary phase is crucial. While C18 columns are a common starting point for most peptides, for very hydrophobic or large peptides like those containing Fmoc and PEG groups, C8 or C4 columns may provide better resolution and recovery. For larger peptides, columns with a wider pore size (e.g., 300 Å) are recommended to reduce restricted diffusion and improve recovery.
-
Mobile Phase Composition: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B).
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in water is standard. TFA acts as an ion-pairing agent, improving peak shape for basic peptides.
-
Organic Phase (B): Acetonitrile with 0.1% TFA is the most common organic modifier. For extremely hydrophobic peptides, solvents like n-propanol or isopropanol can be used to enhance solubility and recovery.
-
-
Gradient Optimization: A shallow gradient is often necessary to effectively separate peptides with subtle differences in hydrophobicity. A common strategy is to start with a broad "scouting" gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time, followed by an optimized, shallower gradient around that point.
-
Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can improve peak sharpness and recovery by increasing mass transfer rates and reducing mobile phase viscosity.
Table 1: Comparison of RP-HPLC Columns for Hydrophobic/PEGylated Peptide Purification
| Column Type | Typical Particle Size (µm) | Pore Size (Å) | Advantages | Disadvantages | Best Suited For |
| C18 | 3 - 5 | 100 - 300 | High retention and resolving power for a wide range of peptides. | Can lead to excessive retention and poor recovery for very hydrophobic peptides. | General purpose peptide purification, initial screening. |
| C8 | 3 - 5 | 100 - 300 | Reduced hydrophobicity compared to C18, leading to better recovery of hydrophobic peptides. | May provide less resolution for less hydrophobic peptides. | Moderately to highly hydrophobic peptides. |
| C4 | 3 - 5 | 300+ | Low hydrophobicity, ideal for very large and hydrophobic molecules like PEGylated proteins. | Lower resolving power for smaller, more polar peptides. | Large, highly hydrophobic, and PEGylated peptides/proteins. |
Experimental Protocols
This protocol provides a starting point for developing a purification method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å). For highly hydrophobic peptides, a C8 or C4 column may be substituted.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or isopropanol, then dilute with Solvent A to ensure solubility in the initial mobile phase conditions.
-
Scouting Gradient:
-
Flow Rate: 1 mL/min.
-
Gradient: Linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Optimization Gradient: Based on the scouting run, design a shallower gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient could be 30-50% B over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
Alternative and Complementary Purification Methods
While RP-HPLC is the gold standard, other chromatographic techniques can be used for pre-purification or as orthogonal methods to improve purity. Non-chromatographic methods are also viable for initial cleanup.
Table 2: Comparison of Alternative Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Effective at removing small molecule impurities and unreacted PEG. Good for separating aggregates. | Does not separate peptides of similar size (e.g., deletion sequences) or positional isomers. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate positional isomers where PEGylation masks charged residues differently. | The neutral PEG chain can shield charges, potentially reducing resolution. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity in high salt conditions. | Orthogonal to RP-HPLC and IEX. | Can have low capacity and resolution for PEGylated molecules as PEG itself can be hydrophobic. |
| Ultrafiltration/Dialysis | Separation based on molecular weight cutoff. | Simple, scalable method for removing small molecules (salts, unreacted PEG). | Cannot separate product-related impurities of similar size. PEG is flexible and can pass through membranes unexpectedly. |
Visualizing the Purification Workflow
Understanding the logical flow of the purification process is essential for successful implementation.
References
Long-Chain vs. Short-Chain PEG Linkers in Bioconjugation: A Comparative Guide
The choice of a linker in bioconjugation is a critical factor that dictates the efficacy, stability, and pharmacokinetic profile of the final product.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates.[1][2] The length of the PEG chain, from short, discrete molecules (e.g., PEG2, PEG4) to longer polymer chains (e.g., PEG24, PEG2000), significantly influences the physicochemical and biological properties of the resulting conjugate.[1][3]
This guide provides an objective comparison of long-chain and short-chain PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
The Impact of PEG Linker Length: A Structural Overview
PEG linkers act as flexible, hydrophilic spacers that connect a biomolecule (like an antibody) to another molecule (like a cytotoxic drug). The fundamental difference between short- and long-chain PEGs lies in the number of repeating ethylene glycol units, which directly impacts the overall size and spatial reach of the linker.
References
A Comparative Guide to Fmoc-PEG10-NHS Ester and Boc-Protected PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The choice between different linker platforms can significantly impact conjugation efficiency, the stability of the final product, and its ultimate biological activity. This guide provides an objective comparison of two widely used heterobifunctional PEG linkers: Fmoc-PEG10-NHS ester and Boc-protected PEG linkers.
At a Glance: Key Differences and Selection Criteria
The primary distinction between this compound and Boc-protected PEG linkers lies in the chemical nature of the terminal amine-protecting group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, meaning it is removed under basic conditions, while the Boc (tert-butyloxycarbonyl) group is acid-labile and requires acidic conditions for removal.[1] This fundamental difference dictates the chemical orthogonality of these linkers and is the most critical factor in selecting the appropriate tool for a specific bioconjugation strategy.
The NHS (N-hydroxysuccinimide) ester at the other end of the linker is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[2][] The PEG (polyethylene glycol) component serves as a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[]
Performance Comparison: A Data-Driven Overview
Table 1: Chemical Properties and Reaction Conditions
| Feature | This compound | Boc-Protected PEG Linker |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid (TFA)) |
| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu) | Compatible with base-labile side-chain protecting groups (e.g., Fmoc) |
| NHS Ester Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Common Solvents | DMF, DMSO | DCM, DMF, DMSO |
Table 2: Considerations for Bioconjugation Strategy
| Application Consideration | Advantage of this compound | Advantage of Boc-Protected PEG Linker |
| Acid-Sensitive Substrates | Preferred, as the final deprotection step avoids harsh acids. | Not ideal if the substrate or other modifications are acid-sensitive. |
| Base-Sensitive Substrates | Not ideal if the substrate or other modifications are base-sensitive. | Preferred, as the deprotection step avoids basic conditions. |
| Stepwise Conjugation | Allows for on-resin peptide synthesis followed by NHS ester conjugation and subsequent base-labile deprotection of the N-terminus for further modification. | Enables solution-phase conjugation followed by acid-labile deprotection for subsequent reactions. |
| Automation | Fmoc chemistry is well-suited for automated solid-phase peptide synthesis. | Boc chemistry can also be automated but may require specialized equipment due to the use of strong acids. |
Experimental Protocols
The following are generalized protocols for the use of this compound and Boc-protected PEG linkers in bioconjugation. Optimization will be required based on the specific molecules being conjugated.
Protocol 1: Conjugation of a Protein with this compound
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.
Protocol 2: Conjugation and Deprotection using a Boc-Protected PEG-NHS Ester
Materials:
-
Amine-containing small molecule
-
Boc-PEG-NHS ester
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Deprotection reagent (e.g., 20-50% TFA in DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Conjugation:
-
Dissolve the Boc-PEG-NHS ester in anhydrous DMF or DMSO.
-
Dissolve the amine-containing small molecule in the reaction buffer.
-
Add the NHS ester solution to the small molecule solution and stir for 2-4 hours at room temperature.
-
Purify the Boc-PEG-conjugated molecule by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in DCM.
-
Add an equal volume of TFA and stir for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected amine-PEG-conjugated molecule can then be used for subsequent reactions.
-
Visualizing the Workflow and Chemical Logic
To further clarify the selection and application of these linkers, the following diagrams illustrate their chemical structures, a typical bioconjugation workflow, and a decision-making pathway.
Conclusion
The choice between this compound and Boc-protected PEG linkers is primarily dictated by the chemical compatibility of the substrate and the overall synthetic strategy. The orthogonality of their deprotection chemistries provides researchers with the flexibility to design complex bioconjugates with multiple functionalities. While both linkers utilize the same reliable NHS ester chemistry for amine coupling, careful consideration of the stability of all components of the target molecule to acidic or basic conditions is paramount for a successful conjugation and deprotection sequence. By understanding the fundamental principles outlined in this guide, researchers can make an informed decision to select the optimal PEG linker for their specific drug development and research needs.
References
Safety Operating Guide
Proper Disposal of Fmoc-PEG10-NHS Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. Fmoc-PEG10-NHS ester, a bifunctional linker molecule, requires specific disposal procedures due to its reactive N-hydroxysuccinimide (NHS) ester and base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Work Environment: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Core Disposal Protocol: Chemical Neutralization
The primary principle for the safe disposal of this compound is the deactivation of its two reactive functional groups: the NHS ester and the Fmoc group. Both groups are susceptible to cleavage under basic conditions. Therefore, a single-step quenching procedure using a basic solution can effectively neutralize the molecule, rendering it safer for disposal.
Recommended Quenching Method:
A solution of Tris buffer or another primary amine-containing buffer at a basic pH is recommended for simultaneous hydrolysis of the NHS ester and deprotection of the Fmoc group. Alternatively, an aqueous solution of a mild base like sodium bicarbonate or a stronger base like sodium hydroxide can be used.
| Parameter | Recommended Value/Type | Notes |
| Quenching Reagent | 1 M Tris (tris(hydroxymethyl)aminomethane) solution, pH 8.0-8.5 | A primary amine that effectively quenches the NHS ester and is sufficiently basic to remove the Fmoc group. |
| or 1 M Sodium Bicarbonate (NaHCO₃) solution | A milder base suitable for hydrolysis of the NHS ester. | |
| or 1 M Sodium Hydroxide (NaOH) solution | A strong base that rapidly hydrolyzes the NHS ester and removes the Fmoc group. Caution: This reaction can be exothermic. | |
| Reagent-to-Waste Ratio | 5-10 fold molar excess of quenching agent to NHS ester | Ensures complete neutralization of the reactive groups. |
| Reaction Time | At least 1 hour | Allows for complete hydrolysis and deprotection. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
Experimental Protocol: Step-by-Step Disposal Procedure
-
Preparation: In a designated chemical fume hood, select a chemical waste container that is compatible with the quenching solution and larger than the volume of the waste to be treated to accommodate the addition of the quenching solution and any potential for foaming.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching:
-
Slowly and with stirring, add the chosen quenching solution (e.g., 1 M Tris, pH 8.0-8.5) to the this compound waste.
-
Ensure a 5-10 fold molar excess of the quenching agent to the estimated amount of the ester.
-
Stir the resulting mixture at room temperature for at least one hour to ensure complete neutralization of both the NHS ester and the Fmoc group.
-
-
Neutralization of Byproducts: The deprotection of the Fmoc group generates a dibenzofulvene (DBF) byproduct, which will react with the amine in the quenching solution (e.g., Tris or piperidine if used) to form a stable adduct. This adduct is generally less reactive and can be disposed of with the rest of the chemical waste.
-
Final pH Adjustment (if necessary): If a strong base like NaOH was used for quenching, neutralize the final solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).
-
Waste Collection:
-
Transfer the final, neutralized solution to a clearly labeled hazardous waste container.
-
The label should include the chemical names of all components, including the reaction byproducts (e.g., hydrolyzed PEG linker, N-hydroxysuccinimide, and the dibenzofulvene adduct).
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate should be collected and treated as chemical waste.
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal contractor, in accordance with local, state, and federal regulations. The polyethylene glycol (PEG) component of the molecule is biodegradable, but the overall waste should be handled as chemical waste due to the other components and byproducts.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal protocol, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations when handling this compound. Always consult your institution's specific safety guidelines and waste disposal procedures.
Personal protective equipment for handling Fmoc-PEG10-NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PEG10-NHS ester. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to avoid potential health risks. Based on data for a similar compound, Fmoc-PEG5-NHS ester, the primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Ensure they are powder-free to prevent contamination[2]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[2]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect from splashes[3][4]. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A long-sleeved lab coat is required to protect skin and clothing from contamination. For tasks with a high risk of splashing, a fluid-repellent gown is recommended. |
| Respiratory Protection | N95 or N100 respirator | Use when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles. Surgical masks offer little to no protection from chemical dust. |
Operational Plan for Handling this compound
1. Preparation and Pre-Handling:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Gather all necessary materials, including the compound, anhydrous solvents (e.g., DMSO, DMF), reaction vessels, and quenching solutions before starting the procedure.
2. Handling and Experimental Procedure:
-
Don all required PPE as specified in the table above.
-
Weigh the desired amount of the solid compound carefully to minimize dust generation.
-
Dissolve the this compound in an appropriate anhydrous solvent immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.
-
When adding the dissolved reagent to your reaction, do so slowly and carefully to avoid splashes.
-
If the procedure involves deprotection of the Fmoc group, this is typically achieved using a mild base like 20% piperidine in DMF.
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment by wiping them down with a suitable solvent, such as ethanol.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Contaminated clothing should be removed and washed before reuse.
Disposal Plan
-
Solid Waste: Dispose of unused solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and washings, in a sealed and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
